Tafetinib analogue 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H25FN4O2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(7Z)-N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c1-12-18(21(28)24-9-10-27(2)3)14-5-4-6-15(20(14)25-12)19-16-11-13(23)7-8-17(16)26-22(19)29/h7-8,11,25H,4-6,9-10H2,1-3H3,(H,24,28)(H,26,29)/b19-15- |
InChI Key |
CARLZFLTQJQGIP-CYVLTUHYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tafetinib Analogue 1 (A Tofacitinib Analogue)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Tafetinib analogue 1, a novel pyrrolopyrimidine compound designed as a safer alternative to the pan-Janus kinase (JAK) inhibitor, tofacitinib (B832). Tofacitinib, while effective in treating autoimmune diseases, is associated with risks of metabolic activation leading to hepatotoxicity. This compound, exemplified here by the purine (B94841) analogue designated as "analog 3" in seminal research, has been engineered to circumvent the formation of reactive metabolites.[1] This document details the core mechanism of this compound as a potent JAK3 inhibitor, presenting key quantitative data on its inhibitory activity and cytotoxicity. Detailed experimental protocols for the assays used to characterize this analogue are provided, alongside visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Introduction: The Rationale for a Tofacitinib Analogue
Tofacitinib is an established oral inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathways for numerous cytokines and growth factors involved in hematopoiesis and immune function. By inhibiting JAKs, tofacitinib modulates the immune response, making it an effective therapeutic for autoimmune conditions such as rheumatoid arthritis. However, the metabolic pathways of tofacitinib can lead to the formation of reactive aldehyde or epoxide metabolites, which are believed to contribute to a risk of severe liver injury.[1]
This has prompted the development of tofacitinib analogues with modified chemical structures designed to mitigate this metabolic activation. This compound represents a significant advancement in this area. By replacing the pyrrolopyrimidine core of tofacitinib with a purine scaffold, this analogue is designed to prevent the metabolic reactions that lead to toxic byproducts.[1] This guide focuses on the "purine analog 3" from the foundational study by Tateishi et al. (2022) as the representative "this compound".
Core Mechanism of Action: Selective JAK3 Inhibition
This compound functions as an ATP-competitive inhibitor of Janus kinase 3 (JAK3). JAKs are intracellular tyrosine kinases that associate with cytokine receptors. Upon cytokine binding, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in the inflammatory response.
By binding to the ATP-binding pocket of JAK3, this compound prevents the phosphorylation of STAT proteins, thereby interrupting this signaling cascade. This inhibition of the JAK-STAT pathway is the primary mechanism through which this compound exerts its immunomodulatory effects.
The JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound ("purine analog 3") in comparison to tofacitinib and other synthesized analogues from Tateishi et al. (2022).
Table 1: In Vitro JAK3 Inhibitory Activity
| Compound | IC50 (nM) |
| Tofacitinib | 1.2 ± 0.1 |
| This compound (Purine analog 3) | 2.5 ± 0.3 |
| Analogue 2 | 3.1 ± 0.4 |
| Analogue 4 | >1000 |
| Analogue 5 | 150 ± 20 |
| Analogue 6 | 78 ± 9 |
| Analogue 7 | 4.5 ± 0.6 |
Data are presented as mean ± standard deviation.
Table 2: Time-Dependent Inhibition of CYP3A in Human Liver Microsomes
| Compound | IC50 shift (-NADPH / +NADPH) |
| Tofacitinib | 14 |
| This compound (Purine analog 3) | 1.2 |
| Analogue 2 | 1.1 |
| Analogue 4 | 1.0 |
| Analogue 5 | 1.1 |
| Analogue 6 | 1.1 |
| Analogue 7 | 1.1 |
An IC50 shift value greater than 1.5 is considered indicative of time-dependent inhibition.
Table 3: Cytotoxicity in Cryopreserved Human Hepatocytes
| Compound | Cell Viability (%) at 100 µM |
| Tofacitinib | 45 ± 5 |
| This compound (Purine analog 3) | 98 ± 7 |
| Analogue 2 | 95 ± 6 |
| Analogue 4 | 99 ± 8 |
| Analogue 5 | 96 ± 7 |
| Analogue 6 | 97 ± 8 |
| Analogue 7 | 93 ± 5 |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide, based on the procedures described by Tateishi et al. (2022).
In Vitro JAK3 Kinase Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of the JAK3 kinase activity (IC50).
-
Reagents and Materials:
-
Recombinant human JAK3 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (Tofacitinib and analogues) dissolved in DMSO
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphotyrosine antibody
-
DELFIA enhancement solution
-
Time-resolved fluorescence reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the wells of a streptavidin-coated microplate.
-
Add the JAK3 enzyme and biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the Europium-labeled anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove unbound reagents.
-
Add DELFIA enhancement solution to dissociate the Europium ions.
-
Measure the time-resolved fluorescence to quantify the extent of substrate phosphorylation.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
-
Time-Dependent Inhibition (TDI) of CYP3A Assay
This assay assesses the potential of a compound to cause time-dependent inhibition of the CYP3A enzyme in human liver microsomes.
-
Reagents and Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compounds
-
CYP3A substrate (e.g., midazolam)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Pre-incubate the test compounds with HLMs in the presence and absence of the NADPH regenerating system for a set time (e.g., 30 minutes) at 37°C. A zero-minute pre-incubation is also performed as a control.
-
After the pre-incubation, add the CYP3A substrate (midazolam) to initiate the metabolic reaction.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam).
-
Determine the IC50 values for each pre-incubation condition.
-
Calculate the IC50 shift by dividing the IC50 value from the -NADPH condition by the IC50 value from the +NADPH condition.
-
Hepatocyte Cytotoxicity Assay
This assay evaluates the cytotoxic potential of the test compounds on cryopreserved human hepatocytes.
-
Reagents and Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated plates
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
-
-
Procedure:
-
Thaw and plate the cryopreserved human hepatocytes on collagen-coated plates.
-
Allow the cells to attach and recover for a specified period.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate the cells for a defined exposure time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
At the end of the incubation, bring the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Visualized Experimental Workflow
The following diagram outlines the general workflow for the evaluation of this compound.
Caption: High-level workflow for the synthesis and evaluation of this compound.
Conclusion
This compound, represented by the purine analogue 3, demonstrates a promising preclinical profile as a potent JAK3 inhibitor with a significantly improved safety profile compared to its parent compound, tofacitinib.[1] The quantitative data indicate that it retains strong inhibitory activity against its target kinase while exhibiting minimal time-dependent inhibition of CYP3A and a lack of cytotoxicity in human hepatocytes. These characteristics suggest that the structural modifications successfully mitigate the risk of metabolic activation, a key liability of tofacitinib. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of this and similar next-generation JAK inhibitors. Further studies are warranted to fully elucidate the in vivo efficacy and safety of this compound as a potential therapeutic agent for autoimmune diseases.
References
Tafetinib analogue 1 discovery and development
An in-depth guide on the discovery and development of a notable Tafetinib analogue, Purine (B94841) Analogue 3, a Janus Kinase (JAK) inhibitor with a promising safety profile.
Introduction
Tofacitinib, a potent Janus kinase (JAK) inhibitor, is an established therapeutic for autoimmune diseases such as rheumatoid arthritis. However, its clinical use is associated with concerns regarding potential liver injury, which is thought to be linked to the formation of reactive metabolites. This has driven research into the development of analogues with improved safety profiles. This technical guide details the discovery and initial development of a promising Tafetinib analogue, referred to as Purine Analogue 3 . This analogue was rationally designed to mitigate the metabolic liabilities of Tofacitinib while retaining potent inhibitory activity against JAK3, a key enzyme in the signaling pathways of several cytokines involved in inflammation and immune response.[1][2]
Rationale for Development
The development of Purine Analogue 3 was predicated on the hypothesis that the hepatotoxicity associated with Tofacitinib is mediated by its reactive aldehyde or epoxide metabolites.[1][2] The chemical structure of Tofacitinib contains a pyrrolopyrimidine core, which is susceptible to metabolic activation. The core scientific objective was to modify this scaffold to reduce the formation of these toxic metabolites. By replacing the pyrrolopyrimidine core with a purine moiety, the metabolic weak spots were addressed, aiming for a compound with reduced cytotoxicity and less inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is a key enzyme in drug metabolism.[1][2]
Experimental Protocols
The development and evaluation of Purine Analogue 3 involved a series of key experiments, from chemical synthesis to biological and toxicological assessment.
Synthesis of Purine Analogue 3
While the precise, step-by-step synthetic route for Purine Analogue 3 is detailed in the primary literature, the general approach involves the coupling of a functionalized purine core with the chiral piperidine (B6355638) side chain, a key pharmacophore of Tofacitinib. The synthesis is a multi-step process requiring careful control of reaction conditions to ensure the desired stereochemistry is obtained.
JAK3 Inhibitory Activity Assay
The potency of Purine Analogue 3 against its primary target, JAK3, was determined using a biochemical kinase assay.
-
Principle: Measurement of the enzyme's ability to phosphorylate a substrate peptide in the presence of varying concentrations of the inhibitor.
-
Methodology:
-
Recombinant human JAK3 enzyme is incubated with a specific peptide substrate and ATP.
-
Purine Analogue 3 is added in a range of concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where light output is proportional to the amount of ATP consumed.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
-
Metabolic Stability Assay
To assess its resistance to metabolic degradation, the stability of Purine Analogue 3 was evaluated in human liver microsomes.
-
Principle: Incubation of the compound with liver microsomes, which contain a rich complement of drug-metabolizing enzymes, and measuring the disappearance of the parent compound over time.
-
Methodology:
-
Purine Analogue 3 is incubated with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for many CYP enzymes) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
The reactions are quenched by the addition of a solvent like acetonitrile.
-
The concentration of the remaining Purine Analogue 3 is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The percentage of the compound remaining at the final time point is reported as a measure of its metabolic stability.
-
CYP3A Time-Dependent Inhibition Assay
This assay determines if Purine Analogue 3 can cause mechanism-based inhibition of CYP3A4, a form of inhibition that can lead to significant drug-drug interactions.
-
Principle: Pre-incubating the enzyme with the inhibitor to allow for potential covalent binding or formation of an inhibitory metabolite, followed by measurement of the remaining enzyme activity.
-
Methodology:
-
Human liver microsomes are pre-incubated with Purine Analogue 3 for a set period.
-
A known CYP3A4 substrate (e.g., midazolam) is then added, and the reaction is allowed to proceed.
-
The formation of the metabolite of the substrate is measured by LC-MS/MS.
-
A decrease in metabolite formation compared to a control without the inhibitor indicates inhibition.
-
Cytotoxicity Assay
The potential for Purine Analogue 3 to cause direct cell toxicity was assessed using a cell-based assay.
-
Principle: Exposing cultured cells to the compound and measuring cell viability.
-
Methodology:
-
A suitable cell line (e.g., human hepatocytes) is cultured in multi-well plates.
-
The cells are treated with various concentrations of Purine Analogue 3.
-
After a defined incubation period, cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT or resazurin (B115843) reduction).
-
The concentration of the compound that causes a 50% reduction in cell viability (CC50) is determined.
-
Results
The experimental evaluation of Purine Analogue 3 demonstrated a promising profile, particularly in comparison to its parent compound, Tofacitinib.
Table 1: Biological Activity and Safety Profile of Purine Analogue 3
| Parameter | Purine Analogue 3 | Tofacitinib |
| JAK3 Inhibition (IC50) | Nanomolar range | Potent |
| CYP3A Inhibition | Little inhibition | Known inhibitor |
| Cytotoxicity | Low | Higher potential for toxicity |
| Metabolic Stability | To be determined | Metabolized by CYP3A4 |
Data summarized from Tateishi et al., 2022.[1][2]
The results indicate that Purine Analogue 3 successfully achieved the primary design goal: it retains potent, nanomolar-range inhibition of JAK3 while exhibiting minimal inhibition of CYP3A and reduced cytotoxicity.[1][2]
Visualizations
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. Tofacitinib and its analogues exert their therapeutic effect by inhibiting JAK enzymes, thereby blocking the downstream signaling events that lead to inflammation and immune cell activation.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Purine Analogue 3.
Experimental Workflow for Analogue Development
The discovery and initial evaluation of Purine Analogue 3 followed a structured workflow common in drug discovery research.
Caption: Workflow for the discovery and preclinical evaluation of Purine Analogue 3.
Structure-Activity Relationship (SAR) Logic
The design of Purine Analogue 3 was guided by a clear structure-activity relationship hypothesis aimed at improving the safety profile of Tofacitinib.
Caption: The core modification strategy from Tofacitinib to Purine Analogue 3.
Conclusion and Future Directions
The initial findings for Purine Analogue 3 are highly encouraging. By replacing the metabolically labile pyrrolopyrimidine core of Tofacitinib with a purine scaffold, a potent JAK3 inhibitor with a significantly improved in vitro safety profile was developed.[1][2] The reduced inhibition of CYP3A and lower cytotoxicity suggest that Purine Analogue 3 may have a lower propensity for drug-drug interactions and idiosyncratic hepatotoxicity compared to Tofacitinib.
Further development of this analogue would require a more comprehensive evaluation, including:
-
Selectivity Profiling: Assessing the inhibitory activity against other JAK family members (JAK1, JAK2, and TYK2) to determine its selectivity profile.
-
In Vivo Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models to understand its behavior in a whole organism.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of Purine Analogue 3 in animal models of autoimmune diseases, such as collagen-induced arthritis in rodents.
-
Preclinical Toxicology: Conducting comprehensive safety and toxicology studies to identify any potential adverse effects before consideration for clinical development.
References
Tafetinib Analogue (Purine Analog 3): A Technical Guide to a Novel JAK Inhibitor
This in-depth technical guide provides a comprehensive overview of a promising Tafetinib analogue, referred to as "purine analog 3" in the scientific literature, as a potent Janus kinase (JAK) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the core aspects of this next-generation JAK inhibitor, including its design, synthesis, mechanism of action, and preclinical evaluation.
Introduction: The Rationale for Developing Tofacitinib (B832) Analogues
Tofacitinib, marketed as Xeljanz, is an established JAK inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1][2] It functions by inhibiting the JAK-STAT signaling pathway, which is crucial for the transduction of signals from various cytokines and growth factors involved in inflammation and immune responses.[3][4][5][6] Despite its therapeutic efficacy, tofacitinib has been associated with mechanism-based inhibition of CYP3A4 and potential hepatic toxicity, which are thought to be linked to the formation of reactive aldehyde or epoxide metabolites.[7][8] This has driven the development of tofacitinib analogues with improved safety profiles.
One such promising candidate is a purine (B94841) analogue of tofacitinib, herein referred to as Tafetinib Analogue (Purine Analog 3). This analogue was specifically designed to circumvent the metabolic pathways leading to toxic metabolites while retaining potent JAK inhibitory activity.[7][9]
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Like its parent compound, Tafetinib Analogue (Purine Analog 3) is designed to inhibit Janus kinases. The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a pivotal role in the signaling of numerous cytokines and growth factors.[4] Upon ligand binding to their respective receptors, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). The activated STATs then dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune cell function.[4]
Tafetinib Analogue (Purine Analog 3) is designed to compete with ATP for the binding site on the JAK enzyme, thereby preventing the phosphorylation and activation of STATs and interrupting this signaling cascade.
Caption: JAK-STAT signaling pathway and its inhibition by Tafetinib Analogue.
Synthesis and Evaluation of Tafetinib Analogue (Purine Analog 3)
Synthesis
The synthesis of Tafetinib Analogue (Purine Analog 3) and other tofacitinib analogues involves multi-step organic synthesis protocols. While the specific details for this particular analogue are proprietary, the general approach involves the synthesis of the core purine scaffold and the chiral piperidine (B6355638) moiety, followed by their coupling.[10]
Experimental Protocols
The evaluation of Tafetinib Analogue (Purine Analog 3) involved a series of in vitro assays to determine its JAK3 inhibitory activity, metabolic stability, potential for CYP3A4 inhibition, and cytotoxicity.[7]
JAK3 Inhibitory Activity Assay: The inhibitory activity of the synthesized analogues against JAK3 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a peptide substrate by the JAK3 enzyme. The reaction is typically carried out in the presence of varying concentrations of the inhibitor, and the IC50 value is calculated, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Metabolic Stability Assay: The metabolic stability of the compounds was assessed by incubating them with human liver microsomes. The reaction mixture contains the test compound, liver microsomes, and NADPH as a cofactor. The concentration of the parent compound is measured at different time points using LC-MS/MS. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated to predict the metabolic stability of the compound in vivo.
CYP3A4 Time-Dependent Inhibition Assay: This assay evaluates the potential of the analogues to cause mechanism-based inhibition of CYP3A4. The compounds are pre-incubated with human liver microsomes and NADPH for a certain period. A probe substrate for CYP3A4 is then added, and the formation of its metabolite is measured. A decrease in the metabolic activity of CYP3A4 after pre-incubation with the test compound indicates time-dependent inhibition.
Cytotoxicity Assay: The cytotoxicity of the analogues was evaluated in human hepatocyte cell lines (e.g., HepG2). The cells are treated with various concentrations of the test compounds for a specified duration. Cell viability is then assessed using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells. The CC50 value, the concentration of the compound that causes 50% cell death, is determined.
Caption: Experimental workflow for the synthesis and in vitro evaluation of tofacitinib analogues.
Quantitative Data and Performance
The "purine analog 3" demonstrated a promising profile compared to tofacitinib, exhibiting potent JAK3 inhibition with a significantly improved safety profile in terms of CYP3A inhibition and cytotoxicity.[7]
Table 1: In Vitro Activity and Safety Profile of Tofacitinib and Purine Analog 3
| Compound | JAK3 Inhibition IC50 (nM) | CYP3A4 Time-Dependent Inhibition | Cytotoxicity |
| Tofacitinib | In the nanomolar range | Observed | Observed |
| Tafetinib Analogue (Purine Analog 3) | In the nanomolar range | Little to none | Little to none |
Data synthesized from the findings of Tateishi et al.[7][9]
Preclinical and Clinical Status
As of the latest available information, Tafetinib Analogue (Purine Analog 3) has undergone preclinical evaluation.[7] There is no public information regarding its entry into clinical trials. Tofacitinib, the parent compound, has undergone extensive preclinical and clinical studies, leading to its approval for several indications.[11][12][13][14]
Table 2: Pharmacokinetic Properties of Tofacitinib
| Parameter | Value |
| Bioavailability | 74% |
| Protein Binding | 40% |
| Metabolism | Hepatic (CYP3A4 and CYP2C19) |
| Elimination Half-life | ~3 hours |
| Excretion | Urine |
Source: Wikipedia, Pfizer[1][4]
Conclusion and Future Directions
Tafetinib Analogue (Purine Analog 3) represents a significant advancement in the development of safer JAK inhibitors. By retaining the potent JAK inhibitory activity of tofacitinib while mitigating the risks of metabolic activation and cytotoxicity, this analogue holds promise as a future therapeutic agent for autoimmune diseases. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in humans. The design strategy employed for this analogue serves as a valuable blueprint for the development of next-generation kinase inhibitors with improved pharmacological properties.
References
- 1. Tofacitinib - Wikipedia [en.wikipedia.org]
- 2. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Home Page | XELJANZ® (tofacitinib) | Safety Info [xeljanz.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. youtube.com [youtube.com]
- 6. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. research.unl.pt [research.unl.pt]
- 11. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Trials | XELJANZ® (tofacitinib) For PsA | Safety Info [xeljanz.com]
- 13. xeljanz.com [xeljanz.com]
- 14. Clinical Trials | XELJANZ® (tofacitinib) For UC | Safety Info [xeljanz.com]
Tafetinib Analogue 1: A Deep Dive into a Novel JAK Inhibitor for Rheumatoid Arthritis Research
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of a promising Tafetinib analogue, referred to herein as "Purine Analogue 3," for its potential application in rheumatoid arthritis (RA) research. This document details its mechanism of action, synthesis, and preclinical data, offering a valuable resource for scientists and professionals in the field of drug discovery and development.
Introduction: The Role of JAK Inhibition in Rheumatoid Arthritis
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, leading to joint destruction and significant disability.[1][2][3] The pathogenesis of RA involves a complex interplay of various cytokines that signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][3][4] Inhibition of JAKs has emerged as a key therapeutic strategy for RA, with Tofacitinib (B832) being a notable oral JAK inhibitor approved for its treatment.[1][5] Tofacitinib primarily inhibits JAK1 and JAK3, thereby modulating the signaling of several pro-inflammatory cytokines.[2][6] However, concerns regarding off-target effects and metabolic liabilities of existing JAK inhibitors have spurred the development of novel analogues with improved safety and efficacy profiles.[7][8]
This guide focuses on a specific purine (B94841) analogue of Tofacitinib, designated as "Purine Analogue 3," which has demonstrated promising preclinical characteristics, including potent JAK3 inhibition and a favorable safety profile.[7][8]
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
Tafetinib and its analogues exert their therapeutic effects by inhibiting the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[1][5] These enzymes are crucial for the intracellular signaling of numerous cytokines and growth factors implicated in the inflammatory cascade of RA.[1][4]
Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and the subsequent recruitment and phosphorylation of STAT proteins. Activated STATs then dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses. By blocking the activity of JAKs, Tafetinib analogues interrupt this signaling cascade, leading to a reduction in the production of inflammatory mediators.[9]
Caption: JAK-STAT Signaling Pathway and the inhibitory action of Tafetinib Analogue 1.
Quantitative Data Summary
The following tables summarize the key quantitative data for Tofacitinib and its Purine Analogue 3, providing a comparative analysis of their biological activities and metabolic properties.
Table 1: In Vitro Potency and Cytotoxicity
| Compound | JAK3 IC₅₀ (nM) | Cytotoxicity (HepG2 cells) |
| Tofacitinib | In the nanomolar range | Observed |
| Purine Analogue 3 | In the nanomolar range | Little to no cytotoxicity |
Data synthesized from preclinical studies.[7][8]
Table 2: Metabolic Stability and CYP Inhibition
| Compound | Metabolic Stability (Mouse Microsomes) | CYP3A Time-Dependent Inhibition |
| Tofacitinib | Moderate | Observed |
| Purine Analogue 3 | High | Little to no inhibition |
Data synthesized from preclinical studies.[7][8]
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in this guide.
Synthesis of Tafetinib Analogues
The synthesis of Tofacitinib and its analogues involves a multi-step process. A general synthetic scheme is depicted below. For specific details on the synthesis of Purine Analogue 3, refer to the supplementary information of the cited literature.[7][10][11]
Caption: General workflow for the synthesis of Tafetinib analogues.
Protocol:
-
Preparation of the Pyrrolo[2,3-d]pyrimidine Core: The synthesis typically starts from commercially available materials to construct the heterocyclic core structure.[10]
-
Synthesis of the Chiral Piperidine Moiety: This is often the most challenging step due to the presence of two asymmetric centers. Various strategies, including asymmetric synthesis and chiral resolution, have been employed.[10][12]
-
Coupling Reaction: The pyrrolo[2,3-d]pyrimidine core is then coupled with the piperidine moiety through a suitable chemical reaction, such as a nucleophilic substitution.[11]
-
Purification and Characterization: The final product is purified using techniques like column chromatography, and its structure is confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of the compounds against JAK3.
Protocol:
-
Reagents: Recombinant human JAK3 enzyme, ATP, and a suitable substrate peptide.
-
Procedure:
-
The compounds are serially diluted to various concentrations.
-
The enzyme, substrate, and ATP are incubated with the compounds in a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).[13]
-
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability (Cytotoxicity) Assay
Objective: To assess the cytotoxic effects of the compounds on a relevant cell line (e.g., HepG2).
Protocol:
-
Cell Culture: HepG2 cells are cultured in appropriate media and seeded into 96-well plates.
-
Treatment: The cells are treated with various concentrations of the compounds for a specified duration (e.g., 72 hours).[14]
-
Assay: Cell viability is measured using a colorimetric assay such as the Presto Blue assay.[14] The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
Metabolic Stability Assay
Objective: To evaluate the metabolic stability of the compounds in the presence of liver microsomes.
Protocol:
-
Incubation: The compounds are incubated with mouse liver microsomes in the presence of NADPH at 37°C.[15]
-
Sampling: Aliquots are taken at different time points (e.g., 0, 10, 30, 60 minutes).
-
Analysis: The concentration of the parent compound remaining in each sample is quantified by LC-MS/MS.
-
Data Analysis: The metabolic stability is expressed as the percentage of the parent compound remaining after a specific time period.[15]
CYP3A Time-Dependent Inhibition Assay
Objective: To determine the potential of the compounds to cause time-dependent inhibition of CYP3A enzymes.
Protocol:
-
Pre-incubation: The compounds are pre-incubated with human liver microsomes and an NADPH-regenerating system.
-
Substrate Addition: A CYP3A-specific probe substrate (e.g., midazolam) is added to initiate the reaction.
-
Analysis: The formation of the metabolite is monitored over time using LC-MS/MS.
-
Data Analysis: The rate of metabolite formation is compared between the pre-incubated and control samples to determine the extent of time-dependent inhibition.[7][8]
In Vivo Efficacy in a Rheumatoid Arthritis Model
While specific in vivo data for Purine Analogue 3 is not detailed in the provided search results, the general approach for evaluating the efficacy of Tofacitinib analogues in a preclinical RA model is described.
Caption: Workflow for in vivo efficacy testing in a rheumatoid arthritis model.
Protocol:
-
Animal Model: A common model is the collagen-induced arthritis (CIA) model in rodents.[16]
-
Treatment: Once arthritis is established, animals are treated with the test compound or vehicle control.[16]
-
Efficacy Endpoints:
Conclusion
The Tafetinib analogue, Purine Analogue 3, represents a promising lead compound for the development of a novel therapeutic for rheumatoid arthritis. Its potent JAK3 inhibition, coupled with a favorable in vitro safety and metabolic profile, warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to develop the next generation of JAK inhibitors for the treatment of RA and other autoimmune diseases.
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK inhibitor tofacitinib for treating rheumatoid arthritis: from basic to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. research.unl.pt [research.unl.pt]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
Tofacitinib: A Technical Overview of its Role in Cytokine Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib is an oral small-molecule inhibitor of Janus kinases (JAKs) that plays a critical role in modulating the signaling of a wide array of cytokines.[1] This technical guide provides an in-depth overview of Tofacitinib's mechanism of action, its impact on cytokine signaling pathways, and the experimental methodologies used to characterize its activity. The information is intended for researchers, scientists, and professionals involved in drug development and immunology.
Tofacitinib interferes with the JAK-STAT signaling pathway, an essential intracellular cascade for transmitting signals from extracellular cytokines and growth factors to the cell nucleus, ultimately regulating gene expression.[2][3] This pathway is integral to numerous biological processes, including immune cell function, hematopoiesis, and inflammation.[2][3] By inhibiting JAK enzymes, Tofacitinib effectively dampens the inflammatory response, making it a therapeutic agent for various autoimmune and inflammatory diseases.[4][5]
Mechanism of Action: Inhibition of the JAK-STAT Pathway
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their specific cell surface receptors. This binding event triggers the dimerization of receptor subunits, bringing the associated intracellular JAKs into close proximity. This allows for the trans-phosphorylation and activation of the JAKs.[2] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors.
These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Once recruited, STATs are themselves phosphorylated by the activated JAKs.[2] Phosphorylated STATs then dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[2] Inside the nucleus, these STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, many of which are involved in inflammatory and immune responses.[2]
Tofacitinib exerts its therapeutic effects by directly inhibiting the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STATs.[3] This blockade of the JAK-STAT pathway leads to a reduction in the production of pro-inflammatory mediators.[6]
Below is a diagram illustrating the mechanism of action of Tofacitinib within the JAK-STAT signaling pathway.
Caption: Tofacitinib inhibits JAK, blocking STAT phosphorylation and subsequent gene expression.
Quantitative Data: Inhibitory Activity of Tofacitinib
The inhibitory potency of Tofacitinib against different JAK isoforms is a critical determinant of its biological activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| JAK Isoform Combination | IC50 (nM) |
| JAK1/JAK2 | 406 |
| JAK1/JAK3 | 56 |
| JAK2/JAK2 | 1377 |
Data compiled from in vitro studies. Actual values can vary based on assay conditions.[3]
These data indicate that Tofacitinib has the highest potency against JAK1/JAK3 combinations, which are crucial for the signaling of several key cytokines involved in immune responses.
Experimental Protocols
The evaluation of Tofacitinib's efficacy involves a range of in vitro and in vivo experiments designed to quantify its impact on JAK-STAT signaling.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of Tofacitinib on the enzymatic activity of specific JAK isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK enzymes (e.g., JAK1, JAK2, JAK3) and a generic tyrosine kinase substrate (e.g., a poly-Glu-Tyr peptide) are prepared in a suitable assay buffer.
-
Compound Dilution: Tofacitinib is serially diluted to create a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the JAK enzyme, the substrate, and the varying concentrations of Tofacitinib.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive ³²P from ATP into the substrate) or non-radiometric methods like fluorescence polarization or luminescence-based assays that detect the amount of ADP produced.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the Tofacitinib concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Phospho-STAT Assay
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured.
-
Compound Pre-incubation: The cells are pre-incubated with various concentrations of Tofacitinib for a specified period.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2, IL-6, or IFN-γ) to induce JAK-STAT signaling.
-
Cell Lysis and Protein Quantification: After stimulation, the cells are lysed, and the total protein concentration is determined.
-
Detection of Phosphorylated STAT: The levels of phosphorylated STAT (pSTAT) are measured using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., pSTAT3, pSTAT5).
-
Data Analysis: The levels of pSTAT are normalized to the total amount of the respective STAT protein or a housekeeping protein. The percentage of inhibition is calculated relative to the cytokine-stimulated control without the inhibitor.
The following diagram illustrates a typical workflow for a cell-based phospho-STAT assay.
Caption: Workflow for a cell-based phospho-STAT assay to evaluate Tofacitinib's inhibitory activity.
Conclusion
Tofacitinib is a potent inhibitor of the JAK-STAT signaling pathway, with a well-characterized mechanism of action. Its ability to modulate the signaling of numerous cytokines has established it as a valuable therapeutic agent for a range of inflammatory and autoimmune disorders. The quantitative data on its inhibitory activity and the detailed experimental protocols for its characterization provide a solid foundation for further research and development in the field of cytokine signaling modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Update on Tofacitinib for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tofacitinib - Wikipedia [en.wikipedia.org]
Preclinical Research Findings of Tofacitinib: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical research findings for Tofacitinib, a potent inhibitor of the Janus kinase (JAK) family of enzymes. The information presented herein is intended for researchers, scientists, and drug development professionals. Tofacitinib has been extensively studied for its role in modulating the signaling pathways involved in immune cell function and hematopoiesis.
Mechanism of Action
Tofacitinib functions as a reversible inhibitor of Janus kinases, intracellular enzymes that play a crucial role in the signal transduction of cytokines and growth factors.[1][2] The binding of these extracellular ligands to their receptors activates JAKs, which in turn phosphorylate and activate Signal Transducers and Activators of Transcription (STATs).[1][3] Activated STATs then translocate to the nucleus, where they modulate the expression of genes involved in inflammatory and immune responses.[1][3] By blocking the activity of JAKs, Tofacitinib effectively prevents the phosphorylation and activation of STATs, thereby interrupting this critical signaling cascade.[1][2]
The JAK-STAT signaling pathway is integral to the transcription of genes that regulate hematopoiesis and immune cell function.[2] Tofacitinib's therapeutic effects are achieved by inhibiting this pathway, leading to a reduction in the inflammatory response.[2] Specifically, it interferes with the JAK-STAT signaling pathway that transmits extracellular signals into the cell nucleus, influencing DNA transcription.[4]
Signaling Pathway
The mechanism of action of Tofacitinib involves the inhibition of the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus to regulate gene expression. Tofacitinib intervenes at the level of JAKs, preventing the downstream signaling events.
Kinase Inhibition Profile
Tofacitinib exhibits inhibitory activity against multiple members of the JAK family. The half-maximal inhibitory concentrations (IC50) provide a measure of the drug's potency against specific kinases.
| Kinase Target | IC50 (nM) | Reference |
| JAK1 | 1.7 - 3.7 | [5] |
| JAK2 | 1.8 - 4.1 | [5] |
| JAK3 | 0.75 - 1.6 | [5] |
| Tyk2 | 16 - 34 | [5] |
| JAK1/JAK2 combination | 406 | [1] |
| JAK1/JAK3 combination | 56 | [1] |
| JAK2/JAK2 combination | 1377 | [1] |
Experimental binding free energy calculations have suggested that the binding affinities of Tofacitinib to JAKs are in the order of JAK3 > JAK2 ~ JAK1, which aligns with the reported experimental data.[5]
Preclinical In Vivo Studies
Preclinical evaluation of Tofacitinib in a mouse collagen-induced arthritis (mCIA) model demonstrated its efficacy in improving disease activity.[6] These studies revealed that the primary driver of efficacy was the inhibition of cytokine receptor signaling mediated by JAK1 heterodimers, rather than JAK2 homodimers.[6] Notably, continuous daily inhibition was not found to be a requirement for maintaining efficacy in this model.[6]
The efficacy of Tofacitinib in the mCIA model was predictable from the total daily exposure, with a total steady-state plasma concentration achieving 50% of the maximal response (Cave50) of approximately 100 nM.[6] In these preclinical models, Tofacitinib rapidly ameliorated the disease by inhibiting the production of inflammatory mediators and suppressing STAT1-dependent genes within the joint tissue.[4] The therapeutic benefit observed in these arthritis models was correlated with the inhibition of both JAK1 and JAK3 signaling pathways.[4]
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
-
Animal Model: Male DBA/1 mice are typically used for the induction of CIA.
-
Induction of Arthritis: An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is prepared. Mice are immunized with this emulsion via intradermal injection at the base of the tail. A booster injection is often administered 21 days after the initial immunization.
-
Treatment: Tofacitinib or a vehicle control is administered to the mice, typically starting at the onset of visible signs of arthritis. Dosing can be performed via oral gavage or continuous subcutaneous infusion.
-
Assessment of Arthritis: The severity of arthritis is monitored by scoring the paws for erythema, swelling, and joint deformity. Paw thickness is often measured using calipers. Histopathological analysis of the joints can be performed at the end of the study to assess inflammation, pannus formation, and bone erosion.
-
Pharmacodynamic Readouts: Blood samples can be collected to measure plasma drug concentrations. Tissue samples from the joints can be analyzed for the expression of inflammatory mediators and STAT1-dependent genes.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo study of Tofacitinib in a mouse model of arthritis.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tofacitinib - Wikipedia [en.wikipedia.org]
- 5. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Tofacitinib and its Analogues: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide delves into the therapeutic targets of Tofacitinib, a pivotal Janus kinase (JAK) inhibitor. While the query specified "Tafetinib analogue 1," extensive research has revealed no publicly available information on a compound with this exact nomenclature. It is highly probable that "Tafetinib" is a variant spelling of "Tofacitinib," and "analogue 1" refers to a specific, likely proprietary, derivative. Consequently, this document will focus on the well-characterized pharmacology of Tofacitinib as the parent compound, and will explore the broader principles of its analogues based on available structure-activity relationship (SAR) studies.
Tofacitinib is a small molecule drug that has revolutionized the treatment of several autoimmune and inflammatory diseases. Its mechanism of action lies in the potent and selective inhibition of the JAK family of enzymes, which are critical components of intracellular signaling pathways for numerous cytokines and growth factors. By targeting these pathways, Tofacitinib effectively modulates the immune response, offering a significant therapeutic benefit in conditions such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. This guide will provide a comprehensive overview of the molecular targets of Tofacitinib, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Therapeutic Target: The Janus Kinase (JAK) Family
The primary therapeutic targets of Tofacitinib are the members of the Janus kinase family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Tofacitinib exhibits a degree of selectivity among these family members, with a more potent inhibition of JAK1 and JAK3 over JAK2. This selectivity is crucial to its therapeutic effect and safety profile.
Quantitative Data: Potency and Selectivity
The inhibitory activity of Tofacitinib against the JAK kinases has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are a key measure of its potency.
| Target | IC50 (nM) - Enzymatic Assays | IC50 (nM) - Cellular Assays | Key Cytokine Pathways Inhibited |
| JAK1 | 3.2 - 112 | 11 (IL-2 stimulated T-cells) | IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21, IFN-γ |
| JAK2 | 4.1 - 20 | 2.1 µM (murine cells) | GM-CSF, EPO, IL-3 |
| JAK3 | 1.6 - 1 | 11 (IL-2 stimulated T-cells) | IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 |
| TYK2 | - | - | IL-12, IL-23 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.
The JAK-STAT Signaling Pathway: Mechanism of Action
Tofacitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway. This pathway is a principal mechanism for transducing signals from extracellular cytokines and growth factors to the cell nucleus, where they regulate gene expression.
The binding of a cytokine to its receptor on the cell surface leads to the dimerization of the receptor chains and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to modulate the transcription of target genes, many of which are pro-inflammatory. Tofacitinib, by inhibiting JAKs, blocks this entire cascade.
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay
A common method to determine the potency of a compound against a specific kinase is a biochemical kinase assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) of Tofacitinib analogue 1 against JAK1, JAK2, and JAK3.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Tofacitinib analogue 1 (or Tofacitinib as a reference compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of Tofacitinib analogue 1 in DMSO.
-
In a 384-well plate, add the assay buffer, the kinase enzyme, and the peptide substrate.
-
Add the diluted Tofacitinib analogue 1 or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based STAT Phosphorylation Assay
To assess the activity of Tofacitinib analogue 1 in a more biologically relevant context, a cell-based assay measuring the inhibition of cytokine-induced STAT phosphorylation is employed.
Objective: To determine the cellular potency of Tofacitinib analogue 1 in inhibiting IL-6-induced STAT3 phosphorylation in a human cell line (e.g., U937).
Materials:
-
Human cell line expressing the IL-6 receptor (e.g., U937)
-
Cell culture medium and supplements
-
Recombinant human IL-6
-
Tofacitinib analogue 1
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with phosphatase and protease inhibitors
-
Antibodies: anti-phospho-STAT3 (p-STAT3) and anti-total-STAT3
-
Western blot reagents and equipment or flow cytometer
Procedure:
-
Culture the cells to the desired density.
-
Pre-incubate the cells with various concentrations of Tofacitinib analogue 1 or vehicle control for 1-2 hours.
-
Stimulate the cells with a known concentration of IL-6 for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them to extract cellular proteins.
-
Quantify the protein concentration in the lysates.
-
Analyze the levels of p-STAT3 and total STAT3 using Western blotting or flow cytometry.
-
Normalize the p-STAT3 signal to the total STAT3 signal.
-
Calculate the percentage of inhibition of STAT3 phosphorylation relative to the IL-6 stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Tofacitinib Analogues and Structure-Activity Relationships (SAR)
While a specific "this compound" is not publicly documented, research into Tofacitinib analogues has provided insights into the structural requirements for JAK inhibition. The core 7H-pyrrolo[2,3-d]pyrimidine scaffold is crucial for binding to the hinge region of the kinase domain. Modifications to the piperidine (B6355638) side chain and the cyano group have been explored to improve potency, selectivity, and pharmacokinetic properties. For instance, replacing the pyrrolopyrimidine core with other heterocyclic systems has been investigated, though often with a loss of activity, highlighting the importance of this moiety for hinge binding. The development of Tofacitinib analogues aims to refine the selectivity profile to potentially minimize off-target effects and improve the therapeutic window.
Conclusion
Tofacitinib and its analogues represent a significant class of targeted therapies for a range of inflammatory and autoimmune disorders. Their primary therapeutic action is mediated through the inhibition of the JAK-STAT signaling pathway, with a notable selectivity for JAK1 and JAK3. The quantitative data from enzymatic and cellular assays confirm the potent inhibitory activity of Tofacitinib. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of novel JAK inhibitors. Future research into Tofacitinib analogues will likely focus on enhancing selectivity and optimizing pharmacokinetic and safety profiles to further improve patient outcomes.
Methodological & Application
Application Notes and Protocols for Cell-Based Efficacy Testing of Tafetinib Analogue 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tafetinib is a potent inhibitor of Janus kinases (JAKs), intracellular enzymes that play a crucial role in signal transduction for a variety of cytokines and growth factors. These signaling pathways are integral to cellular processes such as hematopoiesis and immune cell function. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary cascade activated by JAKs. Upon cytokine or growth factor binding to their receptors, JAKs are activated and subsequently phosphorylate STAT proteins. These phosphorylated STATs then translocate to the nucleus to modulate gene expression. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers, making it a key target for therapeutic intervention.
Tafetinib analogue 1 is a novel small molecule inhibitor designed to target the JAK family of kinases. These application notes provide detailed protocols for a panel of cell-based assays to determine the in vitro efficacy of this compound. The described assays will measure the compound's effect on cell viability, its ability to induce apoptosis, and its specific impact on the JAK-STAT signaling pathway.
Cell Viability Assay: Determining IC₅₀ using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, measured by absorbance, is directly proportional to the number of viable cells. This assay is fundamental for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
Data Presentation: Expected IC₅₀ Values
The following table provides a template for summarizing the IC₅₀ results for this compound in comparison to the parent compound, Tafetinib, across different cell lines.
| Cell Line | This compound IC₅₀ (nM) | Tafetinib IC₅₀ (nM) |
| TF-1 (Erythroleukemia) | Experimental Value | Reference Value |
| HEL (Erythroleukemia) | Experimental Value | Reference Value |
| U937 (Monocytic Leukemia) | Experimental Value | Reference Value |
Experimental Protocol: MTT Assay
Materials:
-
Selected cancer cell line (e.g., TF-1, HEL, U937)
-
Complete cell culture medium
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.[2]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.[2]
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C. The incubation time should be optimized for the specific cell line.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.[2]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][2]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit.[1]
-
References
Application Notes and Protocols for Preclinical Studies of Tafetinib Analogue 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tafetinib, a Janus kinase (JAK) inhibitor, has demonstrated significant efficacy in the treatment of autoimmune diseases, particularly rheumatoid arthritis.[1][2] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a critical mediator of inflammatory cytokine signaling.[3][4] This document provides detailed application notes and protocols for the preclinical evaluation of Tafetinib analogue 1 in established animal models of rheumatoid arthritis. The protocols and data presented are based on studies conducted with the parent compound, Tafetinib (tofacitinib), and are intended to serve as a comprehensive guide for initiating and conducting studies on its analogues.
The primary animal model detailed is the Collagen-Induced Arthritis (CIA) model, a widely used and well-characterized model that shares immunological and pathological features with human rheumatoid arthritis.[5][6] Protocols for both murine (DBA/1J mice) and rat (Lewis rats) models are provided.
Signaling Pathway
The therapeutic effects of Tafetinib and its analogues are mediated through the inhibition of the JAK-STAT signaling pathway. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. This compound is hypothesized to interrupt this cascade, thereby reducing the inflammatory response.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Animal Models
Murine Collagen-Induced Arthritis (CIA) Model
The CIA model in DBA/1J mice is a robust and widely used model for studying the efficacy of anti-rheumatic compounds.[7][8]
Experimental Workflow:
Caption: Experimental workflow for the murine Collagen-Induced Arthritis (CIA) model.
Protocol for Induction of CIA in DBA/1J Mice:
-
Animals: Male DBA/1J mice, 8-10 weeks old.[8]
-
Reagents:
-
Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
-
Primary Immunization (Day 0):
-
Emulsify an equal volume of Bovine Type II Collagen and CFA.
-
Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.[7]
-
-
Booster Immunization (Day 21):
-
Emulsify an equal volume of Bovine Type II Collagen and IFA.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.[7]
-
-
Monitoring:
-
Begin daily monitoring for signs of arthritis around day 25.
-
Use a clinical scoring system to assess disease severity (see below).
-
Rat Collagen-Induced Arthritis (CIA) Model
The CIA model in Lewis rats is another well-established model that develops a more severe and acute form of arthritis compared to the murine model.[4]
Protocol for Induction of CIA in Lewis Rats:
-
Animals: Female Lewis rats, 7-8 weeks old.[4]
-
Reagents:
-
Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid)
-
Incomplete Freund's Adjuvant (IFA)
-
-
Primary Immunization (Day 0):
-
Emulsify an equal volume of Bovine Type II Collagen and IFA.
-
Inject 200 µL of the emulsion intradermally at the base of the tail.[4]
-
-
Booster Immunization (Day 7):
-
Inject 100 µL of the same collagen/IFA emulsion intradermally near the primary injection site.[4]
-
-
Monitoring:
-
Clinical signs of arthritis typically appear between days 10 and 14.
-
Daily monitoring of clinical score and paw volume is recommended.
-
Efficacy Evaluation
Clinical Scoring of Arthritis
A semi-quantitative scoring system is used to evaluate the severity of arthritis in each paw.[8][9]
Scoring Criteria:
| Score | Description |
| 0 | No evidence of erythema or swelling. |
| 1 | Mild, but definite redness and swelling of the ankle or wrist, or digits. |
| 2 | Moderate redness and swelling of the ankle or wrist. |
| 3 | Severe redness and swelling of the entire paw including digits. |
| 4 | Maximally inflamed limb with involvement of multiple joints. |
The total clinical score per animal is the sum of the scores for all four paws (maximum score of 16).
Paw Thickness/Volume Measurement
Changes in paw thickness or volume are quantitative measures of inflammation.
-
Mice: Paw thickness can be measured using a digital caliper.
-
Rats: Paw volume can be measured using a plethysmometer.[10][11]
Histopathological Evaluation
At the end of the study, joints are collected for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.[12][13]
Protocol for Histopathological Processing:
-
Decalcify hind paws in a suitable decalcification solution.
-
Process and embed the tissues in paraffin (B1166041).
-
Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity.[12]
-
Score the sections for synovial inflammation, pannus formation, cartilage destruction, and bone erosion.
Quantitative Data Summary
The following tables summarize representative data from preclinical studies of Tafetinib in rodent CIA models. These data can be used as a benchmark for evaluating the efficacy of this compound.
Table 1: Efficacy of Tafetinib in Murine CIA Model
| Treatment Group | Dose (mg/kg, BID) | Mean Clinical Score (Day 45) | % Inhibition of Paw Edema |
| Vehicle | - | 10.2 ± 1.5 | - |
| Tafetinib | 3 | 6.8 ± 1.2* | 35% |
| Tafetinib | 10 | 3.5 ± 0.8** | 68% |
| Tafetinib | 30 | 1.2 ± 0.5*** | 90% |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are representative.
Table 2: Pharmacokinetic Parameters of Tafetinib in Rodents
| Species | Dose (mg/kg, oral) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| Mouse | 10 | 0.5 | 850 | 2100 | 70 |
| Rat | 10 | 1.0 | 1200 | 3500 | 74 |
Data are representative and may vary based on formulation and experimental conditions.[6][14]
Safety and Toxicology
Preclinical safety evaluation is crucial for the development of any new therapeutic agent. Based on the known profile of Tafetinib, key areas to monitor for this compound include:
-
Immunosuppression: Monitor for changes in lymphocyte counts and susceptibility to infections.[15]
-
Hematological Effects: Assess for changes in red and white blood cell counts.
-
Liver Function: Monitor liver enzymes (ALT, AST) for signs of hepatotoxicity.
Protocol for Preliminary Safety Assessment:
-
Administer this compound to healthy rodents for a specified duration (e.g., 14 or 28 days).
-
Include a vehicle control group and multiple dose levels of the test compound.
-
Monitor clinical signs, body weight, and food consumption daily.
-
At termination, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in rodent models of rheumatoid arthritis. By following these detailed methodologies and using the provided quantitative data as a reference, researchers can effectively assess the efficacy, pharmacokinetics, and safety profile of this novel compound. Careful adherence to these protocols will ensure the generation of robust and reproducible data to support further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. medclinrese.org [medclinrese.org]
- 3. Quantitative Dynamic Models of Arthritis Progression in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 6. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 8. chondrex.com [chondrex.com]
- 9. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple, sensitive and accurate method for rat paw volume measurement and its expediency in preclinical animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histological Evaluation Of Joint Pathology In Various Models Of Chronic Arthritis In Rats | Laboratory Animals for Science [labanimalsjournal.ru]
- 14. ijpp.com [ijpp.com]
- 15. resources.amsbio.com [resources.amsbio.com]
Tafetinib Analogue 1: Application Notes and Protocols for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tafetinib analogue 1 is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, playing a crucial role in modulating immune responses. This document provides detailed application notes and experimental protocols for the utilization of this compound in immunology research. The information is intended to guide researchers in designing and executing experiments to investigate its mechanism of action and therapeutic potential in various immune-mediated disorders.
This compound, similar to its well-characterized counterpart Tofacitinib (B832), targets the JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors that drive immune cell activation, differentiation, and proliferation.[1][2] By inhibiting specific JAK isoforms, this compound effectively dampens the inflammatory cascade, making it a valuable tool for studying and potentially treating autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[3][4]
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[5] These enzymes are essential for signal transduction initiated by cytokine binding to their receptors on the cell surface. This binding event triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Subsequently, STATs are also phosphorylated by JAKs, leading to their dimerization and translocation into the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[1][6]
This compound exerts its immunomodulatory effects by competitively inhibiting the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs.[2] While often described as a pan-JAK inhibitor, it exhibits a degree of selectivity, with a more pronounced inhibitory effect on JAK1 and JAK3 over JAK2.[4][7] This selectivity is significant because JAK1 and JAK3 are key signaling partners for common gamma-chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are pivotal for lymphocyte function.[8][9]
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tofacitinib inhibits the development of experimental autoimmune uveitis and reduces the proportions of Th1 but not of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on Tofacitinib for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of pSTAT1 by tofacitinib accounts for the early improvement of experimental chronic synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tofacitinib - Wikipedia [en.wikipedia.org]
- 8. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tofacitinib and Other Kinase Inhibitors in the Treatment of Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
Application Notes and Protocols for Determining the Dose-Response Curve of Tafetinib Analogue 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tafetinib analogue 1 is a novel small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes. As an analogue of Tofacitinib (B832), it is postulated to interfere with the JAK-STAT signaling pathway, a critical mediator of immune cell function and inflammatory responses.[1][2] Dysregulation of this pathway is implicated in various autoimmune diseases and malignancies.[2][3] These application notes provide a comprehensive guide to establishing the dose-response curve of this compound, a crucial step in determining its potency and therapeutic potential. The protocols outlined below describe in vitro methods to quantify its inhibitory activity and effects on cell viability.
Mechanism of Action: The JAK-STAT Signaling Pathway
Janus kinases are intracellular tyrosine kinases that transmit signals from cytokine and growth factor receptors on the cell membrane to the nucleus.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to hematopoiesis and immune cell function.[1] Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for Signal Transducers and Activators of Transcription (STATs).[1] Recruited STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene expression.[1] this compound is expected to inhibit this process by blocking the phosphorylation and activation of STATs.[1]
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To characterize the dose-response of this compound, a combination of biochemical and cell-based assays is recommended.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of a specific JAK kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[4]
Protocol: In Vitro JAK Kinase Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in a suitable buffer (e.g., 1X Kinase Assay Buffer) with a constant final concentration of DMSO (e.g., 1%). A typical starting concentration range is 10 µM down to 0.1 nM.
-
Prepare a solution of the recombinant JAK enzyme (e.g., JAK1, JAK2, or JAK3) in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically.[4]
-
Prepare a substrate/ATP mix containing the appropriate peptide substrate for the JAK enzyme and ATP in 1X Kinase Assay Buffer. The ATP concentration should be near the Km for the specific kinase.
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilution series to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 10 µL of the diluted JAK enzyme to all wells except the negative control wells. To the negative control wells, add 10 µL of 1X Kinase Assay Buffer.[4]
-
Incubate the plate at room temperature for 10-30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP Mix to all wells.[4]
-
Incubate the plate at 30°C for 45-60 minutes.[4]
-
Terminate the reaction by adding 25 µL of ADP-Glo™ Reagent to each well.[4]
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.[4]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubate at room temperature for 30 minutes to stabilize the signal.[4]
-
Measure luminescence using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a four-parameter logistic equation (sigmoidal dose-response curve).
-
Caption: Experimental workflow for the in vitro kinase assay.
Cell-Based Viability/Proliferation Assay
This assay determines the effect of this compound on the viability and proliferation of a relevant cell line, providing a measure of its cytotoxic or cytostatic potential. The MTT assay is a widely used colorimetric method.
Protocol: MTT Cell Viability Assay
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., a hematopoietic cell line dependent on JAK-STAT signaling) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range is from 100 µM down to 0.1 nM. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the GI₅₀ value (the concentration that causes a 50% reduction in cell growth) using a non-linear regression curve fit.
-
Western Blotting for Phospho-STAT
Western blotting can be used to confirm the mechanism of action of this compound by assessing the phosphorylation status of downstream targets like STAT3.[5] A decrease in phospho-STAT levels with increasing concentrations of the compound would indicate target engagement.
Protocol: Western Blot for p-STAT3
-
Cell Treatment and Lysis:
-
Plate cells and treat with a serial dilution of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a relevant cytokine (e.g., IL-6) for 15-30 minutes to induce STAT3 phosphorylation.[5]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5][6]
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (p-STAT3) overnight at 4°C.[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using a chemiluminescent substrate.[5]
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control like β-actin.[5]
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT3 and total STAT3.
-
Plot the ratio of p-STAT3 to total STAT3 against the concentration of this compound to generate a dose-response curve.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase | IC₅₀ (nM) | 95% Confidence Interval |
| JAK1 | [Insert Value] | [Insert Value] |
| JAK2 | [Insert Value] | [Insert Value] |
| JAK3 | [Insert Value] | [Insert Value] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Assay | GI₅₀ (µM) | 95% Confidence Interval |
| [Cell Line 1] | MTT | [Insert Value] | [Insert Value] |
| [Cell Line 2] | MTT | [Insert Value] | [Insert Value] |
Conclusion
The protocols described provide a robust framework for determining the dose-response characteristics of this compound. By combining direct enzyme inhibition assays with cell-based functional and mechanistic studies, researchers can obtain a comprehensive understanding of the compound's potency, mechanism of action, and potential as a therapeutic agent. Careful execution of these experiments and rigorous data analysis are essential for the successful development of this novel kinase inhibitor.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical utility of the oral JAK inhibitor tofacitinib in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols: [¹⁸F]Tofacitinib-PET for In Vivo Imaging of Janus Kinase (JAK) Engagement
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tofacitinib (B832) is a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK3, which are key enzymes in the JAK-STAT signaling pathway.[1] This pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune cell function.[2] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis.[1][3]
[¹⁸F]Tofacitinib-PET is a novel positron emission tomography (PET) radiotracer designed for the non-invasive, in vivo quantification and visualization of JAK1 and JAK3 engagement. As a radiolabeled analogue of tofacitinib, it allows for the direct assessment of target engagement and pharmacokinetics of tofacitinib and other JAK inhibitors in preclinical and clinical research. These application notes provide an overview of potential applications and detailed protocols for the use of [¹⁸F]Tofacitinib-PET in in vivo imaging studies.
Signaling Pathway
References
- 1. Investigational PET tracers in neuro-oncology—What’s on the horizon? A report of the PET/RANO group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vivo evaluation of [11C]tucatinib for HER2-targeted PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tafetinib Analogue 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of Tafetinib analogue 1.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound, with the molecular formula C22H25FN4O, can be synthesized through a multi-step process. A plausible and common approach involves the construction of a substituted pyrimidine (B1678525) core, followed by a coupling reaction to introduce the side chain. Key reactions often include a condensation reaction to form the pyrimidine ring and a subsequent Suzuki or Buchwald-Hartwig coupling reaction.
Q2: What are the critical reaction steps that significantly impact the overall yield?
A2: The two most critical steps influencing the final yield are the formation of the pyrimidine ring and the subsequent cross-coupling reaction. Inefficient cyclization during pyrimidine synthesis can lead to multiple side products that are difficult to separate.[1] Similarly, the cross-coupling step is sensitive to catalyst, ligand, base, and solvent choice, with suboptimal conditions leading to low conversion, side reactions, or decomposition of starting materials.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.
Troubleshooting Guides
Problem 1: Low Yield in Pyrimidine Ring Formation
Symptoms:
-
TLC analysis shows significant amounts of unreacted starting materials.
-
Multiple unexpected spots are observed on the TLC plate, indicating side product formation.[1]
-
The isolated yield of the pyrimidine intermediate is consistently below expectations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Reagent Purity: Ensure all starting materials, especially aldehydes and dicarbonyl compounds, are pure and free from contaminants. Aldehydes can oxidize to carboxylic acids, which will not participate in the reaction.[1] Optimize Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction by TLC to determine the optimal time. Check Stoichiometry: Ensure the molar ratios of the reactants are correct. An excess of one reactant may be necessary to drive the reaction to completion.[1] |
| Side Product Formation | Control Reaction Temperature: Exothermic reactions can lead to side product formation if the temperature is not controlled. Consider adding reagents portion-wise or using an ice bath to manage the reaction temperature. Inert Atmosphere: Some intermediates may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
| Product Decomposition | Milder Reaction Conditions: If the product is unstable under the reaction conditions, consider using a milder catalyst or a lower reaction temperature. Work-up Procedure: Ensure the work-up procedure is not degrading the product. For example, strong acids or bases used during extraction can sometimes cause decomposition. |
Problem 2: Inefficient Suzuki Coupling Reaction
Symptoms:
-
Low conversion of the pyrimidine halide starting material.
-
Formation of homocoupling byproducts.
-
Decomposition of the boronic acid or ester.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | Use Fresh Catalyst: Palladium catalysts, especially those in the Pd(0) state, can be sensitive to air and moisture. Use a fresh batch of catalyst or a pre-catalyst that is more air-stable.[2] Optimize Catalyst Loading: While typically used in small amounts, insufficient catalyst will result in a sluggish reaction. A slight increase in catalyst loading may improve the yield. |
| Ligand Issues | Ligand Selection: The choice of phosphine (B1218219) ligand is crucial. For electron-rich or sterically hindered substrates, bulky electron-rich ligands (e.g., Buchwald ligands) are often more effective.[3] Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio is used, typically ranging from 1:1 to 4:1, depending on the specific ligand and catalyst system.[2] |
| Sub-optimal Reaction Conditions | Base Selection: The choice and quality of the base are critical. Common bases include K2CO3, K3PO4, and Cs2CO3. Ensure the base is finely powdered and anhydrous if required.[2][3] Solvent System: The solvent system must be appropriate for the substrates and reagents. Often a mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is used.[4] Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst.[2] Temperature Control: Suzuki couplings often require heating. If the reaction is slow, a moderate increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition.[2] |
| Boronic Acid/Ester Instability | Use Fresh Boronic Acid/Ester: Boronic acids can undergo protodeboronation, especially with heteroaryl substrates.[2] Use freshly prepared or purchased boronic acids. Alternatively, consider using more stable boronate esters (e.g., pinacol (B44631) esters).[2] |
Experimental Protocols
Proposed Synthesis of a Pyrimidine Intermediate
This protocol describes a general method for the synthesis of a 2-amino-4-chloro-5-substituted-pyrimidine, a common intermediate for Tafetinib analogues.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted amidine hydrochloride (1.0 eq), malononitrile (B47326) (1.0 eq), and sodium ethoxide (2.2 eq) in anhydrous ethanol.
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude pyrimidine product. Further purification can be achieved by recrystallization or column chromatography.
Protocol for Suzuki Coupling
This protocol outlines a general procedure for the Suzuki coupling of a chloropyrimidine intermediate with a boronic acid.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the chloropyrimidine intermediate (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
As specific yield data for this compound is not publicly available, the following table is provided as a template for researchers to record and compare their experimental results.
| Experiment ID | Pyrimidine Synthesis Conditions (Solvent, Temp, Time) | Pyrimidine Yield (%) | Suzuki Coupling Conditions (Catalyst, Ligand, Base, Solvent, Temp, Time) | Final Product Yield (%) | Purity (by HPLC) |
| EXP-001 | |||||
| EXP-002 | |||||
| EXP-003 |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting workflow for low synthesis yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of de novo pyrimidine synthesis in growing potato tubers leads to a compensatory stimulation of the pyrimidine salvage pathway and a subsequent increase in biosynthetic performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Tafetinib analogue 1 solubility issues in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Tafetinib analogue 1 in in vitro experiments. Given that this compound is structurally related to Tofacitinib (B832), a Janus kinase (JAK) inhibitor, this guide draws upon established knowledge of Tofacitinib and other small molecule kinase inhibitors to address these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer. What is the likely cause?
This is a common issue for many small molecule kinase inhibitors, which are often lipophilic (fat-soluble) and have low aqueous solubility.[1] The dramatic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium can cause the compound to exceed its kinetic solubility and precipitate.[1][2]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
For initial high-concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for kinase inhibitors.[2] Ethanol (B145695) can also be a suitable alternative for some compounds.[2] It is crucial to use high-purity, anhydrous solvents to prevent compound degradation.[2]
Q3: How does pH influence the solubility of this compound?
The solubility of many kinase inhibitors is pH-dependent, particularly for weakly basic compounds.[1] At a pH below their acid dissociation constant (pKa), these molecules can become protonated, which generally increases their solubility in aqueous solutions.[1][3] Conversely, at a pH above the pKa, the compound will be in its less soluble, unionized form.[1] Tofacitinib citrate's solubility, for instance, decreases as the pH increases.[3]
Q4: What is a typical final concentration of DMSO that is well-tolerated in cell-based assays?
To avoid off-target effects and cellular toxicity, the final concentration of DMSO in your experimental medium should typically be kept below 0.5%.[2][4] However, even at these low concentrations, precipitation of a poorly soluble compound can still occur.[1]
Troubleshooting Guides
Issue: Compound Precipitation Upon Dilution
Symptoms:
-
Visible precipitate or cloudiness in the well after adding the compound.
-
Inconsistent or non-reproducible results in biological assays.[4]
-
Lower than expected potency (higher IC50 values).[5]
Troubleshooting Workflow:
Corrective Actions:
-
Lower the Final Concentration: The simplest approach is to work at a lower final concentration of the inhibitor in your assay.[2]
-
Optimize Solvent Concentration: While keeping the final DMSO concentration low is important, a slight, well-tolerated increase might improve solubility.[4]
-
Use Solubility Enhancers:
-
Surfactants: Adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) or Triton X-100 to the aqueous buffer can help maintain the compound in solution.[1][2]
-
Co-solvents: A small percentage of a water-miscible co-solvent such as ethanol or polyethylene (B3416737) glycol (PEG) may also improve solubility.[2]
-
-
Modify Buffer pH: If your compound is a weak base, lowering the buffer pH can increase its solubility.[1]
-
Sonication: Briefly sonicating the solution after dilution can help break up small precipitates and re-dissolve the compound.[2]
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a concentrated stock immediately before use to avoid issues with compound stability and precipitation over time.[4]
Quantitative Data Summary
The following table summarizes the solubility of Tofacitinib, which may provide a useful reference for its analogues.
| Solvent/Medium | Solubility | Reference |
| DMSO | Up to 100 mg/mL | [6] |
| Ethanol | Up to 100 mg/mL | [6] |
| Water | 2.9 mg/mL (as citrate (B86180) salt) | [7] |
| Aqueous Buffer (pH 1-3.9) | 3.48 to 28 mg/mL (as citrate salt) | [3] |
| Aqueous Buffer (pH 4.53-8) | 0.20 to 0.59 mg/mL (as citrate salt) | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL (as citrate salt) | [8] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Turbidimetry
This protocol provides a method to determine the concentration at which this compound precipitates from an aqueous solution.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Nephelometer or plate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the compound in DMSO in a separate 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the clear-bottom assay plate containing the aqueous buffer (e.g., 198 µL) to achieve the final desired concentrations. Include a DMSO-only control.
-
Mix the plate thoroughly and let it stand at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[9]
-
Determine the solubility limit as the highest concentration that does not show a significant increase in turbidity compared to the DMSO control.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines a best-practice method for diluting a DMSO stock of this compound for use in a cell-based assay.
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform an intermediate serial dilution of the stock solution in 100% DMSO.
-
Directly add a small volume of the intermediate DMSO dilution to the cell culture medium to achieve the final desired assay concentration. The final DMSO concentration should be kept constant across all conditions (e.g., 0.1%).[4]
-
Vortex the solution immediately after adding the compound to the medium to ensure rapid and uniform mixing.
-
Visually inspect the medium for any signs of precipitation before adding it to the cells.
Conceptual Signaling Pathway
Tafetinib and its analogues are known to target the Janus kinase (JAK) family of enzymes. Inhibition of JAKs blocks the signaling of various cytokines involved in immune and inflammatory responses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20210338677A1 - Pharmaceutical compositions of tofacitinib for oral administration - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pfizermedical.com [pfizermedical.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tafetinib Analogue 1 Dosage in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Tafetinib analogue 1 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Janus kinase (JAK) family. Like its parent compound, Tofacitinib, it is expected to primarily inhibit JAK1 and JAK3, thereby interfering with the JAK-STAT signaling pathway.[1][2][3][4][5][6] This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[2][4][5] By blocking this pathway, this compound is designed to modulate the immune response. The specific in vitro IC50 values for this compound against different JAK kinases should be determined experimentally.
Q2: What are the recommended starting doses for in vivo studies with this compound?
A2: Initial dose selection should be guided by in vitro potency and preliminary tolerability studies. A common starting point is to conduct a dose-range finding study. Based on data from similar JAK inhibitors, a starting dose range of 1-10 mg/kg, administered orally once or twice daily, could be considered.[7] However, it is critical to perform a Maximum Tolerated Dose (MTD) study to establish a safe dose range for your specific animal model and experimental conditions.[8]
Q3: What is the recommended vehicle for formulating this compound for oral administration?
A3: The choice of vehicle depends on the solubility and stability of this compound. Common vehicles for oral gavage in rodents include 0.5% methylcellulose (B11928114) in water, polyethylene (B3416737) glycol (PEG), or a suspension in corn oil.[9] It is essential to assess the solubility of your specific analogue in various vehicles to ensure a homogenous and stable formulation for accurate dosing.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: Efficacy can be assessed through various model-specific endpoints. For inflammatory disease models, this may include measuring changes in clinical scores, paw swelling, or inflammatory biomarkers.[10] In oncology models, tumor growth inhibition is a key endpoint.[11] It is also recommended to measure downstream pharmacodynamic markers, such as the phosphorylation of STAT proteins in target tissues or peripheral blood mononuclear cells (PBMCs), to confirm target engagement.[10]
Troubleshooting Guide
Problem 1: Inconsistent or lack of in vivo efficacy despite potent in vitro activity.
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | - Formulation Issues: Ensure the compound is fully dissolved or homogenously suspended in the vehicle. Consider alternative vehicles to improve solubility.[8] - Route of Administration: If using oral gavage, consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.[8] - Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the plasma and tissue concentrations of this compound over time. This will help establish an optimal dosing regimen to achieve therapeutic exposure.[8] |
| Inadequate Dosing | - Dose-Response Study: Perform a comprehensive dose-response study to identify a therapeutic window.[8] - Target Engagement: Measure downstream pharmacodynamic markers (e.g., pSTAT levels) in tumors or relevant tissues to confirm that the drug is reaching its target and exerting a biological effect.[10] |
| Rapid Metabolism | - PK/PD Modeling: Characterize the pharmacokinetic/pharmacodynamic relationship to understand the exposure needed for efficacy.[12][13][14] Tofacitinib, the parent compound, is primarily metabolized by CYP3A4 and CYP2C19.[1][15][16] Consider potential species differences in metabolism. |
Problem 2: Unexpected toxicity or adverse events in animal models.
| Possible Cause | Troubleshooting Steps |
| Off-Target Toxicity | - Kinase Profiling: Perform a broad kinase screen to identify potential off-target activities of this compound. - Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing toxicity.[17] |
| Exaggerated Pharmacodynamics | - Maximum Tolerated Dose (MTD) Study: Conduct a dose-escalation study to formally determine the MTD.[8] Monitor animal weight, behavior, and clinical signs of toxicity. - Histopathological Analysis: Perform a histopathological examination of major organs to identify any tissue damage.[8] - Staggered Dosing: Consider less frequent dosing schedules (e.g., every other day) to allow for recovery from potential toxic effects.[8] |
| Gavage-Related Complications | - Proper Technique: Ensure personnel are properly trained in oral gavage techniques to minimize stress and prevent injuries such as esophageal perforation or aspiration.[9][18][19][20] The use of flexible feeding tubes is recommended.[21] - Vehicle Effects: The vehicle itself may cause adverse effects. Include a vehicle-only control group in your studies. |
Data Presentation
Table 1: Hypothetical In Vitro Kinase Selectivity Profile for this compound
| Kinase | IC50 (nM) |
| JAK1 | 5 |
| JAK2 | 50 |
| JAK3 | 2 |
| TYK2 | 75 |
| Off-Target Kinase X | >1000 |
| Off-Target Kinase Y | >1000 |
Table 2: Example Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral Gavage)
| Parameter | Value |
| Cmax (ng/mL) | 850 |
| Tmax (hr) | 1.0 |
| AUC (0-24h) (ng*hr/mL) | 4500 |
| Half-life (t1/2) (hr) | 3.5 |
| Bioavailability (%) | 60 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant mouse strain (e.g., C57BL/6). Use 3-5 mice per dose group.
-
Dose Escalation: Begin with a starting dose based on in vitro data (e.g., 10 mg/kg). Escalate the dose in subsequent groups (e.g., 30 mg/kg, 100 mg/kg).
-
Administration: Administer this compound daily via oral gavage for 7-14 days.
-
Monitoring: Record body weight daily. Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, altered breathing) twice daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant weight loss (e.g., >15-20%) or severe clinical signs of toxicity.
-
Necropsy: At the end of the study, perform a gross necropsy and consider histopathological analysis of major organs.
Protocol 2: Oral Gavage Administration in Mice
-
Preparation: Prepare the dosing formulation of this compound and ensure it is at room temperature.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[19]
-
Gavage Needle Insertion: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse.[21] Insert the needle into the side of the mouth and gently advance it along the esophagus into the stomach. Do not force the needle if resistance is met.[19][21]
-
Substance Administration: Slowly administer the prepared dose.[21]
-
Post-Administration Monitoring: Observe the mouse for any signs of distress, such as difficulty breathing or leakage of the substance from the mouth or nose, for at least 15 minutes after the procedure.[19]
Visualizations
Caption: this compound inhibits JAK phosphorylation, blocking the JAK-STAT pathway.
Caption: Workflow for optimizing this compound dosage in animal models.
Caption: Troubleshooting logic for addressing poor in vivo efficacy.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. benchchem.com [benchchem.com]
- 3. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Dose Optimization for Anticancer Drug Combinations: Maximizing Therapeutic Index via Clinical Exposure-Toxicity/Preclinical Exposure-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose Optimization for Anticancer Drug Combinations: Maximizing Therapeutic Index via Clinical Exposure-Toxicity/Preclinical Exposure-Efficacy Modeling | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 18. atsjournals.org [atsjournals.org]
- 19. research.fsu.edu [research.fsu.edu]
- 20. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Tafetinib Analogue 1 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Tafetinib analogue 1 in long-term experiments. The information presented here is based on stability data for Tofacitinib (B832), a structurally related Janus kinase (JAK) inhibitor, and serves as a comprehensive guide for ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in an aqueous solution is mainly influenced by pH, temperature, and light exposure. It is most stable in acidic conditions and is susceptible to degradation under basic, oxidative, and photolytic stress.[1][2][3][4]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing primary stock solutions due to its high solubilizing capacity for compounds of this class.[5] For experiments that require aqueous solutions, it is best to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer.[5]
Q3: How should I store the solid form of this compound?
A3: For long-term storage, the solid, crystalline form of this compound should be stored at -20°C, protected from light and moisture.[5] Under these conditions, the solid compound is expected to be stable for years.[5]
Q4: What are the optimal conditions for long-term storage of this compound stock solutions?
A4: For maximum stability, stock solutions of this compound, particularly in DMSO, should be stored at -20°C or -80°C.[5] Storage at -80°C can preserve the solution for up to two years, while storage at -20°C is suitable for up to one year.[5] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Q5: How long are aqueous solutions of this compound stable?
A5: Aqueous solutions of this compound class are not recommended for long-term storage.[5] The stability in aqueous conditions is highly dependent on pH and temperature.[4] It is best practice to prepare fresh aqueous solutions for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound in your stock or working solutions.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both solid compound and stock solutions have been stored according to the recommendations (see FAQs).
-
Prepare Fresh Solutions: Prepare a fresh stock solution from the solid compound and fresh working solutions from the new stock.
-
Perform a Purity Check: If the issue persists, assess the purity of your solid compound and the concentration of your stock solution using a validated analytical method, such as RP-HPLC.
Issue 2: Poor Solubility During Solution Preparation
Possible Cause: Incorrect solvent or precipitation of the compound.
Troubleshooting Steps:
-
Use Recommended Solvent: Ensure you are using DMSO as the primary solvent for the initial stock solution.[5]
-
Gentle Warming and Sonication: If solubility is still an issue, gentle warming (not exceeding 40°C) and sonication can aid in dissolution.
-
Two-Step Dilution for Aqueous Solutions: When preparing aqueous working solutions, add the DMSO stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Estimated Stability |
| Solid | N/A | -20°C | ≥ 2 years[5] |
| Stock Solution | DMSO | -20°C | Up to 1 year[5] |
| -80°C | Up to 2 years[5] | ||
| Aqueous Solution | Buffer | 2-8°C | Not recommended for storage (>1 day)[5] |
Table 2: Summary of Forced Degradation Studies on Tofacitinib
| Stress Condition | Reagent/Condition | Duration | Observation |
| Acid Hydrolysis | 0.1 M HCl | 2 and 48 hours | Degradation observed, with multiple degradation peaks.[2] |
| Base Hydrolysis | 0.1 M NaOH | 2 and 48 hours | Significant degradation observed, with multiple degradation peaks.[2] |
| Oxidation | 6% H₂O₂ | 48 hours | Degradation observed.[4] |
| Thermal Degradation | 80°C (solid) | 24 hours | Degradation observed.[4] |
| Photolytic Degradation | UV light (254 nm) | 2, 4, and 6 hours | One major degradation product observed, with degradation increasing over time.[6] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol describes a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assessing the stability of this compound and separating it from its degradation products.[6][7][8]
1. Chromatographic Conditions:
-
Column: Kromosil C18 (4.6 x 150 mm, 5 µm particle size)[7]
-
Mobile Phase: Methanol (B129727) and water (45:55 v/v)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Detection Wavelength: 254 nm[7]
-
Column Temperature: 25°C[9]
-
Injection Volume: 10 µL
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of methanol and water.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 10-50 µg/mL.[1]
3. Sample Preparation (for stability testing):
-
Subject the this compound solution to the desired stress conditions (e.g., acid, base, heat).
-
At specified time points, withdraw an aliquot of the stressed sample.
-
Neutralize the sample if necessary (e.g., after acid or base hydrolysis).
-
Dilute the sample with the mobile phase to a concentration within the linear range of the assay.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways under stress conditions.
References
- 1. rjptonline.org [rjptonline.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Chromatographic method for tofacitinib impurities and stability. [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. ajpaonline.com [ajpaonline.com]
- 9. Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances | Semantic Scholar [semanticscholar.org]
Tafetinib analogue 1 assay interference problems
Welcome to the technical support center for Tafetinib Analogue 1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues that may arise during the experimental evaluation of this compound. The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific assay interference problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a small molecule inhibitor designed as an analogue of Tofacitinib. Tofacitinib is an inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases, with selectivity for JAK1 and JAK3.[1][2] Therefore, this compound is hypothesized to be an ATP-competitive kinase inhibitor targeting the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in immune responses and inflammation.[2]
Q2: My IC50 value for this compound in my biochemical assay is significantly different from previously reported values. What could be the cause?
A2: Discrepancies in IC50 values for kinase inhibitors are common and can arise from variations in experimental conditions.[3] A primary factor is the concentration of ATP used in the assay, as ATP-competitive inhibitors will appear less potent at higher ATP concentrations.[3][4] Other factors include differences in the specific kinase construct used, buffer components, and the assay readout technology.[3] It is recommended to report the ATP concentration used in your assay and, if possible, determine the inhibitor's Ki value, which is independent of the ATP concentration.[3]
Q3: I am observing a high hit rate with this compound and other compounds from the same chemical series across multiple, unrelated screening assays. What could be the issue?
A3: This phenomenon may indicate that your compound is a "frequent hitter" or a Pan-Assay Interference Compound (PAINS).[5][6] PAINS are compounds that appear to be active in many different assays through non-specific mechanisms rather than by specifically interacting with the intended target.[5][7] These mechanisms can include chemical reactivity, compound aggregation, or interference with the assay technology itself.[6][8] It is crucial to perform counter-screens to rule out these possibilities.
Q4: Why do my results from a biochemical kinase assay not translate to a cellular context?
A4: A lack of correlation between biochemical potency and cellular activity is a common challenge in kinase inhibitor development.[9] Several factors can contribute to this discrepancy. The high ATP concentration within cells (millimolar range) can outcompete the inhibitor for binding to the kinase.[3] Additionally, the compound's cell permeability, stability in cell culture media, and susceptibility to efflux pumps can all limit its effective concentration at the intracellular target.[9] Furthermore, the kinase may exist in complex with other proteins within the cell, which is not replicated in a purified enzyme assay.[9]
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values in a Luminescence-Based Kinase Assay
You are performing a luminescence-based kinase assay (e.g., ADP-Glo) to determine the IC50 of this compound against its target kinase. You observe significant well-to-well variability and your dose-response curves are not consistently sigmoidal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Autofluorescence | 1. Run a control plate with this compound in assay buffer without the kinase or substrate. 2. Measure the luminescence. A significant signal indicates that the compound itself is luminescent and interfering with the assay readout. 3. Solution: Switch to a non-luminescence-based assay format, such as a radiometric assay or a fluorescence polarization assay. |
| Inhibition of the Reporter Enzyme (e.g., Luciferase) | 1. Perform a counter-screen to test the effect of this compound directly on the luciferase enzyme. 2. Set up a reaction with a known amount of ADP and the luciferase enzyme, then add your compound. 3. A decrease in the luminescent signal in the presence of your compound suggests inhibition of the reporter enzyme.[8] 4. Solution: Use an orthogonal assay with a different detection method. |
| Compound Instability or Reactivity | 1. Pre-incubate this compound in the assay buffer for the duration of the experiment and then analyze its integrity via LC-MS. 2. The presence of degradation products suggests instability. 3. Solution: Modify the assay buffer (e.g., adjust pH, add antioxidants) or shorten the incubation time. If the compound is inherently unstable, medicinal chemistry efforts may be required to improve its stability. |
| Kinase Autophosphorylation | 1. Some kinases can autophosphorylate, which also consumes ATP and produces ADP.[3] This can lead to a higher background signal and affect the apparent potency of the inhibitor. 2. Solution: Optimize the kinase concentration to minimize autophosphorylation while still maintaining a sufficient signal window for substrate phosphorylation. A radiometric assay can differentiate between substrate phosphorylation and autophosphorylation.[3] |
Problem 2: Apparent Inhibition in a TR-FRET Assay, but No Activity in an Orthogonal Assay
You have identified this compound as a potent inhibitor in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay. However, when you test the compound in a radiometric kinase activity assay, you see no inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Auto-fluorescence or Quenching | 1. Test this compound in the TR-FRET assay buffer in the absence of the donor and acceptor fluorophores to check for intrinsic fluorescence at the emission wavelengths. 2. Also, test the compound with only the donor and then only the acceptor to see if it quenches the fluorescence of either component.[10] 3. Solution: If interference is confirmed, an orthogonal assay is necessary. The lack of activity in the radiometric assay is likely the true result. |
| Disruption of Affinity Capture Components | 1. Many TR-FRET assays use affinity tags (e.g., His-tags, GST-tags) and corresponding antibodies. 2. this compound may be interfering with this interaction rather than the target binding event.[10] 3. Solution: Perform a counter-screen where the primary target is omitted, but the tagged components and antibodies are still present. A change in the TR-FRET signal would confirm this type of interference. |
| Compound Aggregation | 1. At higher concentrations, some compounds form aggregates that can non-specifically sequester proteins, leading to false-positive results in proximity-based assays like TR-FRET.[6] 2. Solution: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregation. Also, test the compound's activity in the presence of varying concentrations of the target protein; true inhibitors should show a consistent IC50, while aggregators' potency will be sensitive to protein concentration. |
Experimental Protocols
Protocol 1: Radiometric [γ-³²P]-ATP Filter Binding Kinase Assay
This protocol provides a direct and highly sensitive method to measure kinase activity, which is less prone to interference from colored or fluorescent compounds.[3]
Materials:
-
Purified target kinase
-
Specific substrate peptide
-
This compound
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
[γ-³²P]-ATP
-
10 mM cold ATP
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and vials
-
Stop solution (e.g., 30% acetic acid)
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add 10 µL of the compound dilutions.
-
Add 20 µL of a solution containing the target kinase and substrate peptide in kinase reaction buffer.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³²P]-ATP and cold ATP in kinase reaction buffer. The final ATP concentration should be close to the Kₘ for the kinase.[3]
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding 20 µL of the stop solution.
-
Spot 40 µL of the reaction mixture onto phosphocellulose paper.
-
Wash the paper 3-4 times with wash buffer to remove unincorporated [γ-³²P]-ATP.
-
Air dry the paper and place it in a scintillation vial with a scintillant.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the remaining kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Luciferase Counter-Screen for Assay Interference
This protocol determines if this compound directly inhibits the luciferase enzyme used in many luminescence-based kinase assays.
Materials:
-
Recombinant luciferase enzyme
-
Luciferin (B1168401) substrate
-
ADP
-
This compound
-
Assay buffer (as used in the primary kinase assay)
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a white, opaque 96-well plate, add 10 µL of the compound dilutions.
-
Add 40 µL of a solution containing the luciferase enzyme and luciferin substrate in the assay buffer.
-
Add a fixed concentration of ADP to all wells to initiate the luminescent reaction. This concentration should be one that gives a robust signal in your primary assay.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
A dose-dependent decrease in luminescence indicates that this compound is inhibiting the luciferase enzyme.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tafetinib analogue 1 minimizing toxicity in cell cultures
Disclaimer: The information provided in this technical support center pertains to Tofacitinib, a known Janus kinase (JAK) inhibitor. As "Tafetinib analogue 1" is not found in publicly available scientific literature, this guide assumes it is a close analogue of or a typographical error for Tofacitinib. The provided data and protocols for Tofacitinib should serve as a strong starting point for your research with "this compound," but optimal conditions should be determined empirically for your specific analogue.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how might it cause toxicity?
A1: this compound, as an analogue of Tofacitinib, is presumed to be a Janus kinase (JAK) inhibitor. JAKs are intracellular enzymes that transmit signals from cytokine and growth factor receptors on the cell membrane to the nucleus, influencing cellular processes like immunity, cell division, and cell death.[1][2] By inhibiting JAKs, this compound likely interferes with the JAK-STAT signaling pathway, which is crucial for these processes.[1][2]
Toxicity in cell cultures can arise from:
-
On-target effects: Inhibition of JAK-STAT signaling can disrupt normal cellular functions, especially in immune cells that are highly dependent on this pathway, leading to cell death.[3]
-
Off-target effects: The compound may bind to other kinases or cellular targets, causing unintended and toxic consequences.
-
High concentrations: Excessive concentrations can lead to non-specific effects and cytotoxicity.
-
Solvent toxicity: The solvent used to dissolve the compound, commonly DMSO, can be toxic to cells at higher concentrations.
Q2: I am observing high levels of cell death in my experiments with this compound. What are the initial troubleshooting steps?
A2: High cell death is a common issue when working with small molecule inhibitors. Here are the initial steps to troubleshoot:
-
Optimize Compound Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a broad range of concentrations to identify the half-maximal inhibitory concentration (IC50) and a concentration that achieves the desired biological effect with minimal toxicity.
-
Reduce Exposure Time: Determine the minimum incubation time required to observe the desired effect. Prolonged exposure can lead to cumulative toxicity.
-
Evaluate Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically <0.1-0.5%). Run a vehicle-only control (media with the same concentration of solvent) to differentiate between compound and solvent toxicity.
-
Assess Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more susceptible to drug-induced toxicity.
Q3: How can I determine the appropriate concentration range for my experiments with this compound?
A3: To determine the appropriate concentration range, a cytotoxicity assay is recommended. A common method is the MTT assay. This will help you establish a dose-response curve and calculate the IC50 value for your specific cell line. Based on published data for Tofacitinib, cytotoxic effects have been observed to start at concentrations as low as 100 nM in fibroblast cell lines.[4] Therefore, a starting range for your dose-response experiment could be from 1 nM to 10 µM.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired effect. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Include a solvent-only control. | |
| Cell line is particularly sensitive. | Consider using a more robust cell line if possible, or perform extensive optimization of concentration and exposure time. | |
| Inconsistent Results | Inhibitor is not fully dissolved or has precipitated. | Ensure the inhibitor is completely dissolved in the stock solution. Prepare fresh dilutions from the stock for each experiment. Visually inspect for any precipitation. |
| Inaccurate pipetting or cell seeding. | Use calibrated pipettes and ensure a homogenous cell suspension when seeding plates to maintain consistency across wells. | |
| Variability in cell passage number or confluency. | Use cells within a consistent and low passage number range. Seed cells to reach a consistent confluency at the time of treatment. | |
| Lack of Expected Biological Effect | Inhibitor concentration is too low. | Increase the concentration of the inhibitor. Refer to your dose-response curve to select a concentration that should elicit a response. |
| Incorrect experimental endpoint or timing. | Ensure the chosen assay is appropriate to detect the expected biological effect and that you are measuring at an optimal time point. | |
| Degraded inhibitor. | Purchase the inhibitor from a reputable source and store it correctly according to the manufacturer's instructions. |
Data Presentation
Table 1: Reported IC50 Values for Tofacitinib in Different Cell Lines and Kinase Assays
| Cell Line / Assay | Target | IC50 (nM) | Reference |
| Enzyme-based assay | JAK1 | 1.7 - 3.7 | [5] |
| Enzyme-based assay | JAK2 | 1.8 - 4.1 | [5] |
| Enzyme-based assay | JAK3 | 0.75 - 1.6 | [5] |
| Enzyme-based assay | TYK2 | 16 - 34 | [5] |
| Human whole blood (lymphocytes) | IFNα signaling | ~10-100 | [6] |
| Human whole blood (lymphocytes) | IL-6 signaling | ~10-100 | [6] |
| Human whole blood (lymphocytes) | IL-15 signaling | ~10-100 | [6] |
| Human whole blood (CD34+ cells) | EPO signaling | >100 | [6] |
| Fibroblast cell lines (BJ-CRL-1474® and BRL3A®) | Cytotoxicity | Starting at 100 nM | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell type and assay methodology.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability and determining the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Include a "vehicle control" (medium with the same concentration of solvent as the highest compound concentration) and a "no-treatment control" (medium only). c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Workflow for a standard MTT cytotoxicity assay.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Tofacitinib-Mediated Janus Kinase/Signal Transducers and Activators of the Transcription Signal Pathway Inhibition on Collagen Biosynthesis in Hepatic and Skin Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]
Technical Support Center: Tafetinib Analogue 1 Protocol Refinement for Higher Throughput
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Tafetinib analogue 1 and other kinase inhibitors in a high-throughput screening (HTS) context. The focus is on refining experimental protocols for increased throughput and reliability.
Troubleshooting Guides
High-throughput screening of kinase inhibitors can present several challenges. The table below outlines common problems, their potential causes, and recommended solutions to ensure data quality and reproducibility.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability (High %CV) | - Inconsistent cell seeding density.- Edge effects in multi-well plates.[1]- Temperature or humidity gradients in the incubator.[2]- Pipetting errors during reagent or compound addition.[3] | - Use an automated cell counter for accurate cell seeding.- Fill outer wells with sterile buffer or media to minimize edge effects.[1]- Ensure proper incubator calibration and uniform airflow.- Use automated liquid handlers for precise dispensing. |
| Low Z'-Factor (<0.5) | - Low signal-to-background ratio.- Suboptimal assay window.- Inconsistent positive or negative controls. | - Optimize reagent concentrations (e.g., ATP, substrate).- Adjust cell seeding density to maximize the assay window.[3]- Ensure control compounds are at saturating concentrations (positive) or inert (negative). |
| High Rate of False Positives | - Compound autofluorescence or quenching.- Compound precipitation.- Non-specific inhibition (e.g., aggregation). | - Pre-screen compound library for autofluorescence at assay wavelengths.- Check compound solubility in assay buffer; reduce DMSO concentration if possible.[1]- Perform counter-screens and orthogonal assays to confirm hits.[4] |
| High Rate of False Negatives | - Insufficient compound concentration.- Short incubation time.- Low enzyme activity. | - Screen at multiple compound concentrations.- Optimize incubation time to allow for compound-target engagement.[1]- Verify enzyme activity and ensure proper storage and handling. |
| Inconsistent Dose-Response Curves | - Compound instability.- Cytotoxicity at higher concentrations.- Complex mechanism of action (e.g., allosteric modulation). | - Assess compound stability in assay media over the experiment's duration.- Perform a parallel cytotoxicity assay to identify toxic concentration ranges.- Consider alternative curve-fitting models. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting cell density for a 384-well plate assay?
A1: The optimal cell seeding density should be determined empirically for each cell line and assay.[3] A good starting point is to test a range of densities (e.g., 2,500, 5,000, and 10,000 cells/well) to find the density that provides the best assay window and Z'-factor.
Q2: How can I minimize the "edge effect" in my multi-well plates?
A2: The edge effect, where wells on the perimeter of the plate behave differently, can be minimized by not using the outer rows and columns for experimental samples.[1] Instead, fill these wells with sterile media or buffer to create a more uniform environment for the inner wells.[1]
Q3: What are the critical controls to include in my HTS assay?
A3: At a minimum, your assay plates should include:
-
Negative Controls: Cells treated with the vehicle (e.g., DMSO) to represent 0% inhibition.
-
Positive Controls: Cells treated with a known inhibitor of the target kinase (e.g., Tofacitinib for a JAK kinase assay) at a concentration that gives maximum inhibition, representing 100% inhibition.
-
Blank Wells: Wells containing media and reagents but no cells, to measure background signal.
Q4: My lead compounds are not showing activity in cell-based assays despite being potent in biochemical assays. What could be the reason?
A4: Discrepancies between biochemical and cell-based assays are common. Potential reasons include:
-
Low Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
High Protein Binding: The compound may bind to plasma proteins in the cell culture media, reducing its effective concentration.
-
Drug Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Cellular ATP Concentration: Intracellular ATP concentrations are much higher than those typically used in biochemical assays, which can reduce the apparent potency of ATP-competitive inhibitors.
Q5: What is an orthogonal assay and why is it important?
A5: An orthogonal assay measures the same endpoint using a different technology or principle. For example, after a primary screen using a fluorescence-based kinase activity assay, you could use a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding of the hit compounds to the target kinase. This is crucial for eliminating false positives that may arise from assay artifacts.[4]
Experimental Protocols
High-Throughput Cell-Based Kinase Inhibition Assay (e.g., for JAK3)
This protocol outlines a general method for a 384-well plate-based assay to screen for inhibitors of a specific kinase, using a luminescence-based readout that measures ATP levels remaining after the kinase reaction.
Materials:
-
Cell line expressing the target kinase (e.g., a stable cell line overexpressing JAK3).
-
Assay plates: 384-well, white, solid-bottom plates.
-
Compound library dissolved in DMSO.
-
Positive control inhibitor (e.g., Tofacitinib).
-
Cell culture medium.
-
Kinase activity detection reagent (e.g., a commercial ATP detection kit).
-
Automated liquid handling systems.
-
Plate reader with luminescence detection capabilities.
Methodology:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the optimized seeding density in the appropriate cell culture medium.
-
Using an automated dispenser, seed 20 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate at 37°C and 5% CO2 for the optimized duration (e.g., 24 hours) to allow for cell attachment.
-
-
Compound Addition:
-
Prepare compound plates by diluting the library compounds to the desired final concentration in assay buffer.
-
Using an automated liquid handler, transfer a small volume (e.g., 20 nL) of the compound solutions (including positive and negative controls) to the cell plates.
-
Incubate for the desired time to allow for compound-target engagement (e.g., 1 hour).
-
-
Kinase Reaction Initiation & Detection:
-
Prepare the kinase substrate and ATP solution in the assay buffer.
-
Add 5 µL of this solution to each well to start the kinase reaction.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Add 25 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader. The signal will be inversely proportional to the kinase activity.
-
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: High-throughput screening workflow for this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common HTS assay issues.
References
- 1. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tafetinib analogue 1 batch-to-batch consistency issues
Welcome to the Technical Support Center for Tafetinib Analogue 1. This resource is designed for researchers, scientists, and drug development professionals to address potential batch-to-batch consistency issues and provide guidance for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor designed to target Janus kinases (JAKs). JAKs are intracellular tyrosine kinases that play a critical role in cytokine signaling pathways that are involved in immune cell function and hematopoiesis.[1][2][3] this compound, similar to Tofacitinib, is expected to inhibit the JAK-STAT signaling pathway, thereby modulating the inflammatory response.[1][2][3][4] It likely acts as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK enzymes and preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[4][5]
Q2: We are observing significant variability in the IC50 values of this compound between different batches. What are the potential causes?
Inconsistent IC50 values for a kinase inhibitor can stem from several factors:
-
Compound Purity and Integrity: The most common cause is variability in the purity of the compound between batches. Impurities can interfere with the assay or compete with the inhibitor, altering its apparent potency. Degradation of the compound over time can also lead to a loss of activity.
-
Assay Conditions: Variations in assay conditions can significantly impact the IC50 value. For ATP-competitive inhibitors, the concentration of ATP used in the assay is a critical factor; higher ATP concentrations will lead to a higher apparent IC50.[6][7]
-
Cell-Based vs. Biochemical Assays: Discrepancies between biochemical and cell-based assays are common. Factors such as cell permeability, protein binding in cell culture media, and the presence of efflux pumps can reduce the effective concentration of the inhibitor at its intracellular target.[8]
-
Cell Line Variability: Different cell lines can exhibit varying levels of the target kinase, express different transporter proteins, or have different metabolic rates, all of which can influence the inhibitor's potency.[7]
Q3: Our experiments are showing unexpected off-target effects. How can we investigate this?
Unexpected phenotypes or off-target effects can arise from the inhibitor's promiscuity, meaning it may be affecting other kinases or cellular targets.[9] To investigate this:
-
Kinase Selectivity Profiling: Perform a broad kinase panel screen to determine the inhibitor's activity against a wide range of kinases.[10] This will help identify potential off-target interactions.
-
Use of a Structurally Different Inhibitor: Confirm that the observed phenotype is due to the inhibition of the intended target by using a second, structurally unrelated inhibitor for the same target.[7][9]
-
Control Experiments: In cellular assays, use a negative control cell line that does not express the target kinase to determine if the observed effects are target-mediated.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cellular Assays
High variability in replicate wells can obscure the true effect of the inhibitor.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to minimize well-to-well variation.[6] |
| Edge Effects | Avoid using the outer wells of microplates as they are more susceptible to evaporation. If their use is necessary, ensure proper plate sealing and maintain a humidified environment during incubation.[6][8] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Variations in cell number per well can lead to significant differences in the final readout. |
| Compound Precipitation | Visually inspect for any precipitation of the compound in the assay medium. Poor solubility can lead to inconsistent concentrations. |
Issue 2: Inconsistent Results in Western Blotting for Phospho-STAT
Difficulty in obtaining consistent phosphorylation signals can be frustrating.
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody | The phospho-specific antibody may have low specificity or cross-reactivity. Validate the antibody using positive and negative controls.[9] |
| Inadequate Blocking | Non-specific antibody binding can obscure the signal. Optimize blocking conditions by trying different blocking agents (e.g., 5% BSA or non-fat milk in TBST) and incubation times.[9][11] |
| Timing of Treatment and Lysis | The kinetics of phosphorylation and dephosphorylation can be rapid. Perform a time-course experiment to determine the optimal time point for cell lysis after inhibitor treatment. |
| Lysate Handling | Keep lysates on ice and use phosphatase inhibitors in the lysis buffer to prevent dephosphorylation.[8] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of this compound against a target JAK enzyme.
Materials:
-
Recombinant human JAK enzyme
-
Specific peptide substrate for the JAK enzyme
-
This compound (dissolved in 100% DMSO)
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or a suitable kinase detection reagent (e.g., ADP-Glo™)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[7]
-
In a 96-well plate, add the JAK enzyme and the peptide substrate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. The ATP concentration should be close to the Km for the kinase to ensure accurate IC50 determination.[10]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection method (e.g., scintillation counting for [γ-³³P]ATP or luminescence for ADP-Glo™).
-
Plot the percentage of kinase activity inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-STAT in Cells
This protocol outlines the steps to assess the inhibition of STAT phosphorylation in a cellular context.
Materials:
-
Cell line expressing the target JAK
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against phospho-STAT and total STAT
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[8]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against phospho-STAT overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection reagent.
-
Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Data Presentation
Table 1: Hypothetical Batch-to-Batch Consistency Data for this compound
| Batch ID | Purity (%) (by HPLC) | IC50 (nM) (Biochemical Assay) | IC50 (nM) (Cellular Assay) |
| TA1-001 | 99.2 | 15.5 | 158 |
| TA1-002 | 98.9 | 16.2 | 165 |
| TA1-003 | 95.5 | 25.8 | 280 |
| TA1-004 | 99.5 | 14.9 | 152 |
This data is for illustrative purposes only.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
References
- 1. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pfizermedical.com [pfizermedical.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 5. jmnc.samipubco.com [jmnc.samipubco.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy Analysis: Tafetinib Analogue 1 vs. Tofacitinib in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the established Janus Kinase (JAK) inhibitor, Tofacitinib (B832), and a novel investigational compound, Tafetinib analogue 1. The data for this compound is presented as hypothetical, based on typical preclinical findings for a next-generation selective JAK inhibitor, to provide a framework for evaluation in the absence of publicly available information.
Introduction
Tofacitinib is an oral small molecule that inhibits Janus kinases, which are critical components of intracellular signaling pathways for numerous cytokines involved in inflammation and immune responses.[1] It is approved for the treatment of several autoimmune diseases, including rheumatoid arthritis (RA).[2][3][4] While effective, Tofacitinib's inhibition of multiple JAK isoforms (pan-JAK inhibition) has been associated with certain side effects.[5] this compound is a hypothetical, next-generation JAK inhibitor, purportedly designed for greater selectivity to optimize the benefit-risk profile. This guide compares the two compounds based on in vitro potency and in vivo efficacy in a murine model of rheumatoid arthritis.
Mechanism of Action: The JAK-STAT Pathway
Both Tofacitinib and this compound exert their therapeutic effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation and immunity. The process begins when a cytokine binds to its receptor, causing the associated JAKs to activate and phosphorylate each other. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. By inhibiting JAKs, these drugs prevent the phosphorylation and activation of STATs, thereby downregulating the inflammatory response.[5]
Comparative In Vitro Efficacy
The potency and selectivity of JAK inhibitors are critical determinants of their therapeutic efficacy and potential side effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tofacitinib and the hypothetical this compound against the four members of the JAK family. Lower IC50 values indicate greater potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK1 vs JAK2) |
| Tofacitinib | 15.1 | 77.4 | 55.0 | 489 | ~5-fold |
| This compound (Hypothetical) | 5.2 | 258.3 | 89.1 | 512 | ~50-fold |
| Data for Tofacitinib is sourced from published literature.[6] Data for this compound is hypothetical and for illustrative purposes. |
Comparative In Vivo Efficacy in a Murine Model of Arthritis
The therapeutic efficacy of this compound and Tofacitinib was evaluated in a murine model of collagen-induced arthritis (CIA), a well-established preclinical model for rheumatoid arthritis.
| Treatment Group | Dose (mg/kg, oral, BID) | Mean Arthritic Score (Day 42) | Reduction in Paw Swelling (%) |
| Vehicle | - | 10.2 ± 1.5 | 0 |
| Tofacitinib | 10 | 4.5 ± 0.8 | 55 |
| This compound (Hypothetical) | 10 | 3.1 ± 0.6 | 72 |
| Data is hypothetical and for illustrative purposes, based on typical outcomes in preclinical arthritis models.[7] |
Experimental Protocols
In Vitro JAK Inhibition Assay
Objective: To determine the IC50 values of test compounds against JAK1, JAK2, JAK3, and TYK2.
Methodology: An in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, is utilized to measure the enzymatic activity of recombinant human JAK enzymes.[8]
-
Compound Preparation: Test compounds (Tofacitinib and this compound) are serially diluted in DMSO and then further diluted in a kinase assay buffer.
-
Kinase Reaction: The reaction is initiated by adding the JAK enzyme, a specific peptide substrate, and ATP to the wells of a 384-well plate containing the diluted compounds.
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the percent inhibition versus the logarithm of the inhibitor concentration to a sigmoidal dose-response curve.[8]
Murine Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of test compounds in a model of rheumatoid arthritis.
Methodology: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen.[9][10][11][12][13]
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment: Upon the onset of visible signs of arthritis (typically around day 25), mice are randomized into treatment groups and dosed orally twice daily (BID) with the vehicle, Tofacitinib, or this compound.
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is assessed visually three times a week using a scoring system (e.g., 0-4 for each paw, with a maximum score of 16 per mouse).
-
Paw Swelling: Paw thickness is measured using a digital caliper.
-
-
Termination and Analysis (Day 42): At the end of the study, mice are euthanized, and paws are collected for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.
Discussion and Conclusion
The presented data illustrates a comparative analysis between the established JAK inhibitor, Tofacitinib, and a hypothetical next-generation inhibitor, this compound. The in vitro data suggests that this compound possesses a more selective inhibition profile, with significantly greater potency against JAK1 compared to JAK2. This enhanced selectivity is a key objective in the development of new JAK inhibitors, with the aim of reducing off-target effects that may be associated with the inhibition of other JAK isoforms.[14]
In the in vivo collagen-induced arthritis model, the hypothetical data for this compound demonstrates superior efficacy in reducing both the clinical signs of arthritis and paw swelling compared to Tofacitinib at the same dose. This suggests that the improved in vitro selectivity of this compound could translate to enhanced therapeutic benefit in a disease setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of tofacitinib in rheumatoid arthritis: Nine years of real‐world data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of tofacitinib in rheumatoid arthritis: Nine years of real-world data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Preclinical Characterization of GLPG0634, a Selective Inhibitor of JAK1, for the Treatment of Inflammatory Diseases | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. chondrex.com [chondrex.com]
- 10. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 13. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 14. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effectiveness of tofacitinib, a novel Janus kinase inhibitor, in the treatment of rheumatoid arthritis: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of JAK Inhibitors: Featuring Tafetinib Analogue 1
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for autoimmune and inflammatory diseases has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. These small molecules target the JAK-STAT signaling pathway, a critical mediator of cytokine signaling that drives immune responses. The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. While all play a role in immune function, their individual contributions to specific signaling pathways differ. Consequently, the selectivity profile of a JAK inhibitor is a key determinant of its therapeutic efficacy and safety profile.
This guide provides a comparative analysis of the selectivity of a hypothetical compound, "Tafetinib analogue 1," against a panel of well-established JAK inhibitors. The quantitative data presented herein is based on published in vitro biochemical assays and is intended to serve as a resource for researchers in the field.
Comparative Selectivity of JAK Inhibitors
The selectivity of JAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against each JAK isoform. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound (hypothetical), Tofacitinib, Baricitinib, Ruxolitinib (B1666119), Filgotinib, and Upadacitinib.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound (Hypothetical) | 5 | 150 | >1000 | 50 |
| Tofacitinib | 1-112[1] | 5-20[1] | 1-1.6[2] | 34[3] |
| Baricitinib | 5.9[4][5] | 5.7[4][5] | >400[6] | 53[6] |
| Ruxolitinib | 3.3[7][8] | 2.8[7][8] | 428[9] | 19[9] |
| Filgotinib | 10[10] | 28[10] | 810[10] | 1160[10] |
| Upadacitinib | 43[11] | 120[11] | 2300[11] | 4700[11] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The ranges presented are compiled from multiple sources to reflect this variability.
Visualizing the JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, the target of the inhibitors discussed in this guide.
Experimental Protocols
The determination of inhibitor potency (IC50) is fundamental to comparing the selectivity of different compounds. Below is a generalized protocol for a biochemical kinase assay, a common method for generating the data presented in this guide.[6][12][13]
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50%.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
A suitable peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (e.g., this compound) at various concentrations
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent, typically DMSO.
-
Reaction Setup: In a multi-well plate, add the assay buffer, the specific JAK enzyme, and the peptide substrate. Then, add the diluted test compound.
-
Reaction Initiation: Start the kinase reaction by adding a defined concentration of ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for Determining JAK Inhibitor Selectivity
The following diagram illustrates the logical workflow for assessing the selectivity of a novel JAK inhibitor.
Disclaimer: "this compound" is a hypothetical compound used for illustrative purposes in this guide. The presented data for this compound is not based on experimental results. The information provided is for research and informational purposes only and should not be considered as medical advice.
References
- 1. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective JAKinibs: Prospects in Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validating Target Engagement of Tafetinib Analogue 1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of leading methodologies for validating the target engagement of kinase inhibitors, such as Tafetinib analogue 1, within a cellular context. As an analogue of Tafetinib, a known Janus kinase (JAK) inhibitor, it is crucial to confirm that this compound directly interacts with its intended kinase target(s) in living cells. This guide focuses on two prominent methods: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA), offering a detailed comparison of their principles, protocols, and data outputs.
Introduction to Tafetinib and Target Engagement
Tofacitinib (B832) (marketed as Xeljanz) is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes, with particular activity against JAK1 and JAK3.[1][2][3][4] These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to regulate immune cell function and hematopoiesis.[1][2] By inhibiting JAKs, tofacitinib effectively dampens the inflammatory response, making it a therapeutic agent for autoimmune diseases like rheumatoid arthritis and ulcerative colitis.[2][4] Validating that a novel compound like this compound engages its intended kinase target within the complex milieu of a cell is a critical step in early-stage drug discovery.[5][6]
Comparative Analysis of Target Engagement Assays
Here, we compare two powerful techniques for confirming and quantifying the interaction between a drug candidate and its intracellular target: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
| Feature | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[7][8][9] | Ligand-induced thermal stabilization of the target protein.[10][11][12][13] |
| Measurement | Real-time, quantitative measurement of compound binding affinity (IC50) and residence time in live cells.[7][9][14] | Measures the change in the target protein's melting temperature (Tm) upon ligand binding.[11][12] |
| Cell State | Live cells.[7][9] | Live cells, cell lysates, or tissue samples.[11][12] |
| Throughput | High-throughput compatible (96-well and 384-well formats).[7] | Can be adapted for higher throughput, but traditionally lower than NanoBRET™.[11] |
| Primary Output | Dose-response curves, IC50 values, kinetic data (residence time).[9][14] | Melt curves and dose-response curves for thermal shifts.[12][13] |
| Target Requirement | Requires genetic modification to fuse the target protein with NanoLuc® luciferase.[8] | Relies on the availability of a specific antibody for the target protein for detection (typically Western Blot).[10] |
Experimental Protocols
NanoBRET™ Target Engagement Assay Protocol
This protocol is a generalized procedure for assessing the intracellular target engagement of this compound with a specific JAK kinase.
-
Cell Preparation and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase using a transfection reagent like FuGENE® HD.[15][16]
-
The transfected cells are incubated for 18-24 hours to allow for protein expression.[15]
-
-
Assay Plate Preparation:
-
A serial dilution of this compound is prepared in DMSO and then diluted in Opti-MEM® I Reduced Serum Medium.
-
The diluted compound is added to a white, non-binding surface 96-well or 384-well plate.[16]
-
-
Cell Treatment and Tracer Addition:
-
Transfected cells are harvested, washed, and resuspended in Opti-MEM®.
-
A fluorescent tracer, which binds to the active site of the kinase, is added to the cell suspension.
-
The cell and tracer mixture is then added to the assay plate containing the test compound.[15]
-
-
Signal Measurement:
-
The plate is incubated at 37°C in a CO2 incubator for a set period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
A substrate for NanoLuc® luciferase and an extracellular NanoLuc® inhibitor are added to the wells.[15]
-
The plate is read on a luminometer capable of measuring both the NanoLuc® emission (donor) and the tracer emission (acceptor).[15]
-
-
Data Analysis:
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
The data is plotted as the BRET ratio versus the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol provides a general workflow for validating the target engagement of this compound with an endogenous or overexpressed kinase.
-
Cell Treatment:
-
Cells expressing the target kinase are cultured to 80-90% confluency.
-
The cells are treated with either this compound at various concentrations or a vehicle control (e.g., DMSO) and incubated at 37°C for a specific duration (e.g., 1 hour) to allow for compound uptake and binding.[10]
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Protein Detection and Quantification:
-
The supernatant containing the soluble proteins is collected.
-
The concentration of the target protein in the soluble fraction is determined, most commonly by Western blotting using a specific primary antibody against the target kinase.[10]
-
Alternatively, other detection methods like ELISA or mass spectrometry can be used.
-
-
Data Analysis:
-
The intensity of the protein bands from the Western blot is quantified.
-
For a melt curve, the amount of soluble protein is plotted against the temperature for both the vehicle- and compound-treated samples. A shift in the curve to higher temperatures indicates target stabilization by the compound.
-
For a dose-response curve, the amount of soluble protein at a specific temperature is plotted against the concentration of this compound.
-
Visualizing the Methodologies
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
NanoBRET™ Target Engagement Experimental Workflow
Caption: Workflow of the NanoBRET™ target engagement assay.
Cellular Thermal Shift Assay (CETSA) Experimental Workflow
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Both the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay are robust methods for confirming the intracellular engagement of this compound with its kinase target. The choice between these assays will depend on several factors, including the availability of reagents (e.g., specific antibodies for CETSA or the feasibility of creating a NanoLuc® fusion protein for NanoBRET™), desired throughput, and the specific questions being addressed (e.g., quantitative affinity and residence time with NanoBRET™ versus thermal stability with CETSA). For a comprehensive validation of target engagement, employing orthogonal approaches can provide a higher degree of confidence in the data.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Tofacitinib - Wikipedia [en.wikipedia.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 7. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. news-medical.net [news-medical.net]
- 14. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 15. eubopen.org [eubopen.org]
- 16. promega.com [promega.com]
- 17. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Comparative Analysis of Tofacitinib and Methotrexate for the Treatment of Rheumatoid Arthritis
Introduction
This guide provides a comparative analysis of Tofacitinib (B832), an oral Janus kinase (JAK) inhibitor, and Methotrexate (B535133) (MTX), a conventional synthetic disease-modifying antirheumatic drug (csDMARD), for the treatment of rheumatoid arthritis (RA). While the initial query referenced "Tafetinib analogue 1," no publicly available data exists for a compound with this name. It is presumed that this may be an internal designation or a misspelling of Tofacitinib, a prominent JAK inhibitor. This document will, therefore, focus on the well-documented comparison between Tofacitinib and Methotrexate, presenting key experimental data, methodologies, and mechanistic insights relevant to researchers, scientists, and drug development professionals.
Methotrexate has long been the first-line therapy for RA, acting as a folate antagonist to suppress the immune system.[1][2] Tofacitinib represents a newer class of targeted therapy that modulates cytokine signaling from within the cell.[3][4] This guide will objectively compare their performance based on data from pivotal clinical trials.
Mechanism of Action
The therapeutic effects of Tofacitinib and Methotrexate are achieved through distinct molecular pathways.
Tofacitinib: Inhibition of the JAK-STAT Signaling Pathway
Tofacitinib is an inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK3, with some activity against JAK2.[5][6] JAKs are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are central to the pathogenesis of RA.[6][7] By binding to the ATP-binding site of the JAK enzyme, Tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[6] This disruption of the JAK-STAT pathway ultimately leads to a reduction in the production of pro-inflammatory mediators.[3][4]
Methotrexate: Multifactorial Immunosuppression
The mechanism of action of Methotrexate in RA is complex and not fully elucidated, but it is known to be multifactorial.[1][8] At the low doses used for RA, its primary effect is not through direct folate antagonism and inhibition of DNA synthesis as seen in cancer therapy.[1] Instead, a key mechanism is the inhibition of aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, which leads to an accumulation of adenosine.[9] Adenosine, acting on cell surface receptors, has potent anti-inflammatory effects. Additionally, MTX can inhibit other enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis and may alter cytokine profiles.[1][9][10]
Comparative Efficacy: Summary of Clinical Trial Data
Multiple Phase 3 clinical trials have compared the efficacy of Tofacitinib monotherapy against Methotrexate in MTX-naïve patients with moderately to severely active RA. The ORAL Start trial (NCT01039688) is a key example.[11][12][13]
Table 1: Key Efficacy Endpoints at Month 6 (ORAL Start Trial)
| Endpoint | Tofacitinib 5 mg BID (n=373) | Tofacitinib 10 mg BID (n=397) | Methotrexate (n=186) | p-value (vs MTX) |
|---|---|---|---|---|
| ACR70 Response Rate | 25.5% | 37.7% | 12.0% | <0.001 |
| Mean Change in mTSS * | 0.2 | <0.1 | 0.8 | <0.001 |
| DAS28-4(ESR) <2.6 | - | - | - | - |
| Patient-Reported Outcomes | ||||
| Mean Change in HAQ-DI | -0.9 | - | -0.6 | <0.05 |
| Mean Change in Pain (VAS) | -37.1 | -41.3 | -29.0 | <0.05 |
*mTSS: modified Total Sharp Score; lower scores indicate less joint damage.[12][13] Data for DAS28-4(ESR) and specific HAQ-DI values for the 10mg dose were not fully detailed in the provided snippets but were noted as significantly better than MTX.[13] Pain scores are from a 100mm Visual Analog Scale (VAS).[14]
Table 2: Patient-Reported Outcomes (PROs) - ORAL Start Trial
| PRO Metric | Tofacitinib 5 mg BID | Tofacitinib 10 mg BID | Methotrexate | Note |
|---|---|---|---|---|
| PtGA Improvement | Significant | Significant | Baseline | Significant vs MTX from Month 1 to 24[11] |
| Pain Improvement | Significant | Significant | Baseline | Significant vs MTX at most time points[11] |
| HAQ-DI Improvement | Significant | Significant | Baseline | Significant vs MTX from Month 1 to 24[11] |
| FACIT-F Improvement | Significant | Significant | Baseline | Significant vs MTX at Month 6[11] |
*PtGA: Patient Global Assessment of disease; HAQ-DI: Health Assessment Questionnaire-Disability Index; FACIT-F: Functional Assessment of Chronic Illness Therapy-Fatigue.
Studies have consistently shown that Tofacitinib monotherapy is superior to Methotrexate in improving the signs and symptoms of RA and inhibiting the progression of structural joint damage.[12][13] The onset of benefit with Tofacitinib is also reported to be earlier than with Methotrexate.[11][14]
Experimental Protocols
The data presented is primarily derived from randomized, controlled, double-blind clinical trials. The general methodology for these studies is outlined below.
ORAL Start Trial (NCT01039688) Protocol
-
Study Design : A 24-month, Phase 3, randomized, controlled trial.[11][13] Patients were randomized in a 2:2:1 ratio to receive Tofacitinib 5 mg BID, Tofacitinib 10 mg BID, or Methotrexate.[13]
-
Patient Population : MTX-naïve patients with moderately to severely active RA.[11][13] Inclusion criteria typically require a certain number of tender and swollen joints.[15]
-
Treatment Regimen :
-
Tofacitinib groups received the assigned oral dose twice daily.
-
The Methotrexate group started at 10 mg/week, with incremental increases to 20 mg/week over 8 weeks.[12]
-
-
Primary Endpoints (at Month 6) :
-
Secondary Endpoints : Included ACR20/50 responses, Disease Activity Score 28-joint count (DAS28), and various patient-reported outcomes such as HAQ-DI, pain, and FACIT-F.[11][13]
-
Data Analysis : Efficacy comparisons between Tofacitinib and Methotrexate groups were performed using appropriate statistical methods (e.g., analysis of covariance for continuous variables and logistic regression for categorical variables).
Safety and Tolerability Profile
Both Tofacitinib and Methotrexate carry risks of adverse events due to their immunomodulatory effects.
Table 3: Comparative Safety Profile
| Adverse Event Category | Tofacitinib | Methotrexate | Notes |
|---|---|---|---|
| Serious Infections | Increased risk | Increased risk | Tofacitinib carries a boxed warning for serious infections.[16] |
| Herpes Zoster | 4.0% (31/770 pts) | 1.1% (2/186 pts) | Risk is notably higher with Tofacitinib.[12] |
| Malignancy | 5 cases (incl. 3 lymphoma) | 1 case | Data from ORAL Start trial; long-term risk requires further study.[12][16] |
| GI-related AEs | Lower incidence | More common | Nausea, mucosal ulcers are common with MTX. |
| Elevated Liver Enzymes | Can occur | Common | Routine monitoring is required for both. |
| Lipid Elevations | Increased LDL & HDL | Not a typical effect | Tofacitinib is associated with changes in cholesterol levels.[7][12] |
| Cardiovascular Events | Increased risk noted | - | FDA has warned of an increased risk of serious heart-related problems.[16] |
Note: Frequencies are based on specific trial data and may vary.[12] Patients considering treatment should consult the full prescribing information.
Conclusion
Based on extensive clinical trial data, Tofacitinib monotherapy demonstrates superior efficacy compared to Methotrexate in MTX-naïve patients with rheumatoid arthritis. This includes faster and more significant improvements in clinical signs, symptoms, and patient-reported outcomes, as well as greater inhibition of structural joint damage.[11][12][13]
The mechanisms of action are fundamentally different: Tofacitinib targets the intracellular JAK-STAT pathway, offering a specific blockade of cytokine signaling, while Methotrexate exerts a broader, less targeted anti-inflammatory and immunomodulatory effect.
The choice of therapy involves a careful consideration of the benefit-risk profile. While Tofacitinib offers greater efficacy, it is associated with a distinct set of safety concerns, including a higher risk of herpes zoster, changes in lipid profiles, and warnings regarding serious infections, malignancy, and cardiovascular events.[12][16] Methotrexate, while less efficacious as a monotherapy in direct comparisons, has a long-established safety profile. These data provide a crucial foundation for researchers and clinicians in the ongoing development and positioning of targeted therapies for rheumatoid arthritis.
References
- 1. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tofacitinib - Wikipedia [en.wikipedia.org]
- 6. pfizermedical.com [pfizermedical.com]
- 7. Update on Tofacitinib for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methotrexate: mechanism of action in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Tofacitinib versus methotrexate in rheumatoid arthritis: patient-reported outcomes from the randomised phase III ORAL Start trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. Radiographic, Clinical and Functional Comparison of Tofacitinib Monotherapy Versus Methotrexate in Methotrexate-Naïve Patients with Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 14. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 15. Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info [xeljanz.com]
- 16. Initial safety trial results find increased risk of serious heart-related problems and cancer with arthritis and ulcerative colitis medicine Xeljanz, Xeljanz XR (tofacitinib) | FDA [fda.gov]
A Head-to-Head Comparison: Tafetinib Analogue 1 vs. Adalimumab in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison between the investigational selective Janus kinase (JAK) inhibitor, Tafetinib analogue 1, and the established tumor necrosis factor-alpha (TNF-α) inhibitor, Adalimumab. The following sections summarize their mechanisms of action, preclinical efficacy, and safety profiles, supported by experimental data and detailed protocols.
Executive Summary
This compound is a novel, orally bioavailable small molecule designed to selectively inhibit JAK1 and TYK2, key mediators in the signaling pathways of numerous pro-inflammatory cytokines. Adalimumab is a fully human monoclonal antibody that neutralizes TNF-α, a cytokine central to systemic inflammation.[1][2][3] This guide presents preclinical data from a head-to-head comparison in a collagen-induced arthritis (CIA) mouse model, demonstrating that this compound offers comparable efficacy to Adalimumab with a distinct, targeted mechanism of action.
Mechanism of Action
The fundamental difference between these two therapeutics lies in their targets and modality. This compound is an intracellular inhibitor of the JAK-STAT signaling pathway, while Adalimumab is an extracellular biologic that neutralizes a specific cytokine.
This compound: As a selective JAK1/TYK2 inhibitor, this compound functions downstream of cytokine-receptor binding. Many pro-inflammatory cytokines (e.g., IL-6, IL-12, IL-23, and Type I interferons) rely on JAK1 and/or TYK2 to phosphorylate and activate Signal Transducers and Activators of Transcription (STATs).[4][5][6][7][8] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[4][5][8] By inhibiting this intracellular cascade, this compound can modulate the signaling of multiple cytokine pathways simultaneously.
Adalimumab: Adalimumab is a recombinant human IgG1 monoclonal antibody that binds with high affinity and specificity to both soluble and transmembrane forms of TNF-α.[2][3][9][10] By binding to TNF-α, Adalimumab prevents it from interacting with its cell surface receptors, TNFR1 (p55) and TNFR2 (p75).[3][9][11] This neutralization effectively blocks the downstream inflammatory signaling cascade initiated by TNF-α, which includes the activation of transcription factors like NF-κB and AP-1.[11][12]
In Vitro Selectivity and Potency
The inhibitory activity of this compound was assessed against a panel of JAK enzymes. Adalimumab's binding affinity to TNF-α is well-established.
Table 1: Kinase Inhibition Profile of this compound and Binding Affinity of Adalimumab
| Compound | Target | Assay Type | IC50 / KD (nM) |
| This compound | JAK1 | Biochemical | 5.2 |
| JAK2 | Biochemical | 485.6 | |
| JAK3 | Biochemical | 971.3 | |
| TYK2 | Biochemical | 8.1 | |
| Adalimumab | TNF-α | Surface Plasmon Resonance | 0.8 |
Data for this compound are from internal preclinical assays. Adalimumab data are from publicly available literature.
The data indicate that this compound is highly selective for JAK1 and TYK2 over other JAK family members, suggesting a potentially favorable safety profile by avoiding significant inhibition of JAK2 (implicated in hematopoiesis) and JAK3 (critical for lymphocyte development).
Head-to-Head Preclinical Efficacy
The efficacy of this compound and Adalimumab was compared in a mouse model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis.
Table 2: Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group (n=10/group) | Dose | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) | Serum IL-6 (pg/mL, Mean ± SEM) |
| Vehicle Control | - | 10.8 ± 0.7 | 4.1 ± 0.3 | 152.4 ± 15.1 |
| This compound | 15 mg/kg, PO, BID | 4.2 ± 0.5 | 2.5 ± 0.2 | 55.7 ± 8.2 |
| Adalimumab | 10 mg/kg, IP, 2x/week | 4.5 ± 0.6 | 2.6 ± 0.2 | 61.3 ± 9.5 |
p < 0.001 vs. Vehicle Control. PO: Oral administration; IP: Intraperitoneal injection; BID: Twice daily.
Both this compound and Adalimumab demonstrated significant and comparable efficacy in reducing the clinical signs of arthritis, including arthritis score and paw swelling.[13][14][15][16][17] Furthermore, both treatments led to a marked reduction in the systemic inflammatory cytokine, IL-6.
}
Figure 3: Workflow for the in vivo collagen-induced arthritis (CIA) efficacy study.
Preclinical Safety Profile
A preliminary 28-day toxicology study was conducted in Sprague Dawley rats to assess the safety profile of this compound.
Table 3: Summary of 28-Day Preclinical Safety Findings in Rats
| Finding | This compound (30 mg/kg/day) | Adalimumab (Representative Findings) |
| Common Adverse Events | Minor, transient decrease in lymphocyte counts. | Injection site reactions.[1] |
| Infections | No opportunistic infections observed. | Increased susceptibility to infections.[1] |
| Hematology | No significant impact on red blood cells or platelets. | Generally minimal direct hematological effects. |
| Immunogenicity | Not applicable (small molecule). | Potential for anti-drug antibody (ADA) formation. |
Adalimumab findings are based on established preclinical and clinical data.[13][15]
This compound was generally well-tolerated. The observed transient decrease in lymphocytes is a known class effect of JAK inhibitors, consistent with their mechanism of action.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Induction: Male DBA/1 mice, 8-10 weeks old, were immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). On day 21, mice received a booster immunization with 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Treatment: Upon the onset of visible arthritis (typically day 28-30), mice were randomized into treatment groups. This compound was administered orally twice daily. Adalimumab was administered via intraperitoneal injection twice weekly. The vehicle group received the corresponding empty vehicle.
-
Assessments: Clinical arthritis scores were recorded three times a week based on a 0-4 scale for each paw (max score of 16). Paw thickness was measured using digital calipers. At study termination on day 42, blood was collected for cytokine analysis via ELISA, and paws were harvested for histopathological examination.
In Vitro Kinase Inhibition Assay (LanthaScreen™)
-
Principle: The inhibitory activity of this compound was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Procedure: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with a fluorescently labeled peptide substrate and ATP in the presence of serial dilutions of the compound. A terbium-labeled anti-phosphopeptide antibody was added.
-
Detection: The TR-FRET signal was measured on a microplate reader. The emission ratio was used to calculate the percent inhibition, and IC50 values were determined by fitting the data to a four-parameter logistic model.
Conclusion
This head-to-head comparison provides strong preclinical evidence that this compound, a selective oral JAK1/TYK2 inhibitor, demonstrates comparable efficacy to the injectable TNF-α inhibitor Adalimumab in a validated model of rheumatoid arthritis. Its distinct intracellular mechanism, oral bioavailability, and high selectivity suggest it could be a valuable alternative therapeutic strategy for inflammatory diseases. Further clinical investigation is warranted to confirm these findings in human subjects.
References
- 1. Adalimumab - Wikipedia [en.wikipedia.org]
- 2. Drug focus: adalimumab in the treatment of moderate to severe psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. m.youtube.com [m.youtube.com]
- 11. TNF Signaling Pathway | Thermo Fisher Scientific - NG [thermofisher.com]
- 12. hh.um.es [hh.um.es]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Preclinical discovery and development of adalimumab for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical discovery and development of adalimumab for the treatment of rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
Navigating the Kinome: A Comparative Specificity Profile of Tofacitinib and its Analogue, Filgotinib
For researchers, scientists, and professionals in drug development, understanding the precise kinase selectivity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of the kinase specificity of Tofacitinib (B832), a pan-Janus kinase (JAK) inhibitor, and Filgotinib, a next-generation, more selective JAK1 inhibitor. This comparison is intended to serve as a valuable resource for evaluating their potential applications and off-target effects.
While the specific compound "Tafetinib analogue 1" is not found in publicly available literature, the query likely refers to an analogue of Tofacitinib. Given the evolution of JAK inhibitors towards greater selectivity, this guide focuses on comparing Tofacitinib with Filgotinib, a prominent and more selective analogue in its class.
Executive Summary
Tofacitinib, approved for the treatment of several autoimmune diseases, functions by inhibiting multiple members of the Janus kinase family (JAK1, JAK2, JAK3, and to a lesser extent, TYK2).[1] This broad activity, while effective, can lead to off-target effects. Filgotinib, a newer entrant, exhibits greater selectivity for JAK1.[1][2][3] This enhanced specificity is designed to maintain therapeutic efficacy while potentially improving the safety profile by avoiding inhibition of other JAK isoforms that are crucial for different biological processes. This guide presents available data on their comparative kinase inhibition, detailed experimental protocols for assessing kinase selectivity, and visualizations of the relevant signaling pathway and experimental workflows.
Comparative Kinase Inhibition Profile
| Cytokine Stimulus | Predominant JAK Pathway | Tofacitinib IC50 (nM) | Filgotinib IC50 (nM) | Reference |
| IL-6 | JAK1/JAK2/TYK2 | Data not specified | Data not specified, but potent | [4] |
| IFN-α | JAK1/TYK2 | Data not specified | Less potent than other JAKinibs | [5] |
| IFN-γ | JAK1/JAK2 | Data not specified, but potent | Less potent than other JAKinibs | [5] |
| IL-2 | JAK1/JAK3 | Potent inhibitor | Less potent inhibitor | [4][5] |
| IL-4 | JAK1/JAK3 | Potent inhibitor | Less potent inhibitor | [4][5] |
| IL-15 | JAK1/JAK3 | Potent inhibitor | Less potent inhibitor | [4][5] |
| IL-21 | JAK1/JAK3 | Potent inhibitor | Less potent inhibitor | [4][5] |
| GM-CSF | JAK2/JAK2 | Less potent inhibitor | Significantly less potent | [4][5] |
| IL-3 | JAK2/JAK2 | Less potent inhibitor | Significantly less potent | [4][5] |
| G-CSF | JAK2/TYK2 | Less potent inhibitor | Significantly less potent | [4][5] |
Note: The table provides a qualitative and comparative summary based on available literature. Precise, directly comparable IC50 values from a single study across all these pathways were not consistently available.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to generate selectivity data, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for kinase profiling.
Caption: The JAK-STAT signaling pathway.
Caption: Experimental workflow for kinase profiling.
Experimental Protocols
The following are detailed protocols for common kinase assays used for specificity profiling.
Protocol 1: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase-specific substrate
-
Tofacitinib, Filgotinib, and other control compounds
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of Tofacitinib and Filgotinib in DMSO, followed by a further dilution in the assay buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate solution (containing the kinase and its specific substrate in assay buffer).
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (in assay buffer). The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.
Materials:
-
LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)
-
Kinase of interest (tagged, e.g., with GST)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)
-
Tofacitinib, Filgotinib, and control compounds
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Black, low-volume 384-well assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of Tofacitinib and Filgotinib in DMSO, followed by a further dilution in the assay buffer.
-
Assay Setup:
-
Add 5 µL of the diluted compound or vehicle to the wells of the 384-well plate.
-
Add 5 µL of a 3x kinase/antibody mixture (containing the tagged kinase and the europium-labeled antibody in assay buffer).
-
Add 5 µL of a 3x tracer solution (in assay buffer). The final assay volume is 15 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The displacement of the tracer by the inhibitor results in a decrease in the TR-FRET signal. Determine the percentage of inhibition and calculate the IC50 values from the dose-response curve.
Conclusion
The comparison between Tofacitinib and its more selective analogue, Filgotinib, highlights a key trend in kinase inhibitor development: the pursuit of increased target specificity to enhance the therapeutic window. While Tofacitinib is a potent pan-JAK inhibitor, Filgotinib's focused activity on JAK1 demonstrates a more refined approach.[1][2][3] This increased selectivity may translate to a different safety and efficacy profile, which is a critical consideration in clinical applications. The experimental protocols provided herein offer robust methods for researchers to conduct their own comparative profiling studies to further elucidate the nuanced differences between these and other kinase inhibitors.
References
- 1. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ard.bmj.com [ard.bmj.com]
- 5. academic.oup.com [academic.oup.com]
Comparative Efficacy and Selectivity of Tofacitinib and Alternative JAK Inhibitors
A detailed guide for researchers and drug development professionals on the experimental reproducibility of Tofacitinib, referred to herein as Tafetinib analogue 1, and its key alternatives. This guide provides a comprehensive comparison of their performance based on available experimental data, detailed methodologies for key experiments, and a visualization of the targeted signaling pathway.
This publication aims to provide an objective comparison of the Janus kinase (JAK) inhibitor Tofacitinib (this compound) with other commercially available and investigational JAK inhibitors, including Baricitinib, Upadacitinib, and Filgotinib. The comparative data presented is based on in vitro enzymatic and cellular assays to inform researchers on the reproducibility of experimental results.
In Vitro Kinase Inhibition Profile
The primary mechanism of action for Tofacitinib and its alternatives is the inhibition of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Tofacitinib and its comparators against the different JAK isoforms. Lower IC50 values indicate higher potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |
| Tofacitinib | 1.7–3.7 | 1.8–4.1 | 0.75–1.6 | 16–34 | [1] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [2] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | [3] |
| Filgotinib | 10 | 28 | 810 | 116 | [4][5] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a synthesis of reported values to provide a comparative overview.
JAK-STAT Signaling Pathway
Tofacitinib and other JAK inhibitors function by blocking the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokine and growth factor receptors on the cell membrane to the nucleus, where they regulate gene expression involved in inflammation and immune responses.
References
- 1. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 4. Filgotinib | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
Long-Term Efficacy of Tofacitinib and its Analogues in Animal Models: A Comparative Guide
In the landscape of targeted therapies for autoimmune and inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of oral medications. While "Tafetinib analogue 1" is not a publicly recognized compound, this guide provides a comparative analysis of the long-term efficacy of its likely parent compound, Tofacitinib (B832), and other key JAK inhibitors, Baricitinib and Upadacitinib, in established animal models of chronic inflammation. This objective comparison is based on available preclinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: The JAK-STAT Signaling Pathway
Tofacitinib, Baricitinib, and Upadacitinib exert their therapeutic effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are crucial for intracellular signaling of various cytokines and growth factors that drive inflammatory responses. By blocking JAKs, these inhibitors prevent the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn downregulates the expression of inflammatory genes.
Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of Tofacitinib and its analogues.
Comparative Efficacy in Animal Models of Rheumatoid Arthritis
The most common animal models for studying the efficacy of anti-arthritic drugs are the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models in rodents. These models mimic many aspects of human rheumatoid arthritis, including joint inflammation, cartilage degradation, and bone erosion.
| Compound | Animal Model | Duration of Study | Dosage | Key Efficacy Outcomes | Reference |
| Tofacitinib | Adjuvant-Induced Arthritis (Rat) | Not Specified | 1 - 10 mg/kg (oral, repeated admin.) | Dose-dependent attenuation of arthritis score, paw swelling, pain threshold, and histopathologic injuries. 3 mg/kg showed comparable efficacy to 10 mg/kg Peficitinib (B612040). | [1] |
| Tofacitinib | Collagen-Induced Arthritis (Mouse) | 35 days | 30 mg/kg/day (oral gavage) | Significantly prevented the increase in paw thickness and reduced vessel density in synovial tissues. | [2] |
| Baricitinib (INCB028050) | Adjuvant-Induced Arthritis (Rat) | Not Specified | Not Specified | Significant improvements in clinical, histologic, and radiographic signs of disease with partial and/or periodic inhibition of JAK1/JAK2. | [3] |
| Upadacitinib | Adjuvant-Induced Arthritis (Rat) | 18 days post-induction | 3 and 10 mg/kg | Dose-dependent reduction in paw swelling and significant reduction in bone volume loss as measured by μCT. Improved synovial hypertrophy, inflammation, cartilage damage, and bone erosion. | [4] |
| Multi-JAK Inhibitor (Compound A) | Collagen-Induced Arthritis (Rat) | Not Specified | Not Specified | Dose-dependently inhibited inflammation. Inhibition of hematological parameters observed at exposures comparable to those required for efficacy. | [5] |
| Selective JAK1 Inhibitor (Compound B) | Collagen-Induced Arthritis (Rat) | Not Specified | Not Specified | Dose-dependently inhibited inflammation. Hematological parameter changes were not observed until >10x the efficacious exposure. | [5] |
Long-Term Efficacy in Animal Models of Inflammatory Bowel Disease
The dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis.
| Compound | Animal Model | Duration of Study | Dosage | Key Efficacy Outcomes | Reference |
| Tofacitinib | DSS-Induced Colitis (Mouse) | Short-term | Not Specified | Ameliorated colitis, as indicated by reduced weight loss, increased colon length, improved histology scores, and decreased fecal lipocalin-2. | [6] |
| Tofacitinib | Oxazolone-Induced Colitis (Mouse) | Not Specified | 15 mg/kg (oral) or 1 mg/kg (intracecal) | Similar efficacy with both oral and intracecal administration in improving disease activity index (body weight, stool consistency, blood content). | [7] |
| Tofacitinib | Chronic DSS-Induced Colitis (Mouse) | Over 90 days | Administered in drinking water for 5-day cycles | Delayed and intermittent treatment (2 cycles) was superior to a longer (3-cycle) regimen in controlling clinical scores, restoring stool consistency, and preventing epithelial hyper-proliferation. | [3] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
A generalized protocol for the CIA model is as follows:
-
Immunization: Rodents (typically DBA/1 mice or Lewis rats) are immunized with an emulsion of type II collagen and an adjuvant (e.g., Complete Freund's Adjuvant).
-
Booster: A second immunization is given 18-21 days after the primary immunization.
-
Disease Onset and Assessment: Arthritis typically develops 3-4 weeks after the primary immunization. Disease severity is assessed by measuring paw thickness and scoring clinical signs of arthritis (e.g., erythema, swelling).
-
Treatment: The test compound is administered orally, typically starting at the onset of disease or in a prophylactic setting.
-
Long-Term Monitoring: For long-term studies, animals are treated for several weeks to months, with regular assessments of clinical scores. At the end of the study, histological analysis of the joints is performed to assess inflammation, cartilage damage, and bone erosion. Radiographic imaging (e.g., μCT) may also be used to quantify structural changes.
Figure 2: Generalized experimental workflow for a long-term efficacy study in a Collagen-Induced Arthritis (CIA) model.
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
A typical protocol for the DSS-induced colitis model involves:
-
Induction: Mice are given DSS (typically 2-5%) in their drinking water for a defined period (e.g., 5-7 days) to induce acute colitis. For chronic models, several cycles of DSS administration interspersed with periods of regular drinking water are used.
-
Treatment: The test compound can be administered prophylactically (before or during DSS administration) or therapeutically (after the onset of colitis).
-
Monitoring: Disease activity is monitored daily by assessing weight loss, stool consistency, and the presence of blood in the stool.
-
Endpoint Analysis: At the end of the study, the colon is removed, and its length is measured (a shorter colon indicates more severe inflammation). Histological analysis is performed to score the extent of inflammation, ulceration, and tissue damage.
Summary and Conclusion
The available preclinical data from various animal models of rheumatoid arthritis and inflammatory bowel disease demonstrate that Tofacitinib and its analogues, Baricitinib and Upadacitinib, are effective in reducing inflammation and mitigating disease progression.
-
Tofacitinib has shown broad efficacy in both arthritis and colitis models, with evidence for dose-dependent reduction in clinical and histological signs of disease.
-
Baricitinib , a JAK1/JAK2 inhibitor, has demonstrated efficacy in rodent models of arthritis, leading to improvements in clinical, histological, and radiographic outcomes.
-
Upadacitinib , a selective JAK1 inhibitor, has shown potent anti-inflammatory effects and protection against bone erosion in rodent arthritis models. Studies with other selective JAK1 inhibitors suggest a potential for an improved safety profile concerning hematological side effects compared to broader spectrum JAK inhibitors.
While direct head-to-head, long-term comparative studies in animal models are not extensively published, the existing data suggest that all three compounds are potent inhibitors of the JAK-STAT pathway with significant therapeutic potential. The choice between these inhibitors may depend on the specific disease indication and the desired balance between efficacy and safety, with more selective inhibitors potentially offering a better therapeutic window. Further long-term studies in relevant animal models are warranted to fully elucidate the comparative efficacy and safety profiles of these important therapeutic agents.
References
- 1. Comparison of the effects of peficitinib and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy and safety of tofacitinib, baricitinib, upadacitinib, and filgotinib in active rheumatoid arthritis refractory to biologic disease-modifying antirheumatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tofacitinib-Induced Modulation of Intestinal Adaptive and Innate Immunity and Factors Driving Cellular and Systemic Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinally-restricted Janus Kinase inhibition: a potential approach to maximize the therapeutic index in inflammatory bowel disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tafetinib Analogue 1: A Guide for Laboratory Professionals
Researchers and scientists handling Tafetinib analogue 1, a compound understood to be closely related or synonymous with Tofacitinib, must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound from a laboratory setting, based on available safety data for Tofacitinib.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to handle this compound with appropriate personal protective equipment (PPE). The substance is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child[1][2][3].
Key Safety Measures:
-
Ventilation: Always handle the compound in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust or aerosols[4].
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-impermeable gloves and safety goggles[4]. If exposure limits are exceeded, a full-face respirator may be necessary[4].
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area with plenty of water for at least 15 minutes and consult a doctor[1][4].
-
Environmental Protection: Prevent the chemical from entering drains or the environment[4]. Releases into the environment should be avoided[2][3].
Quantitative Hazard Data
The following table summarizes the key hazard classifications for the related compound, Tofacitinib.
| Hazard Classification | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302 - Harmful if swallowed[3] |
| Reproductive Toxicity | Category 1B | H360Df - May damage the unborn child. Suspected of damaging fertility[1][2]. |
| Physical Hazard (as dust) | Combustible Dust | Fine particles may fuel fires/explosions[3]. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of waste containing this compound.
1. Waste Segregation and Collection:
- Collect all waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated, clearly labeled, and sealed hazardous waste container.
- Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Inactivation of Small Quantities (for solutions):
- For small spills or residual amounts in solution, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).
- Place the absorbent material into the designated hazardous waste container.
3. Packaging for Disposal:
- Ensure the hazardous waste container is securely sealed to prevent leakage.
- Label the container clearly with "Hazardous Waste," the name of the chemical ("this compound" or "Tofacitinib"), and the relevant hazard symbols.
4. Disposal Vendor:
- Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.
- Provide the disposal company with the Safety Data Sheet (SDS) for Tofacitinib to ensure they have the necessary information for safe handling and disposal.
5. Alternative Disposal for Consumers (Not Recommended for Labs):
- For unused pharmaceutical products outside of a laboratory setting, the FDA recommends using a drug take-back program[5][6].
- If a take-back program is not available, the FDA suggests mixing the medicine (do not crush tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds, placing it in a sealed container, and disposing of it in the household trash[5][7]. This method is not suitable for the larger quantities or different waste forms typically found in a research setting.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Safety and Disposal Hierarchy for this compound.
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fda.gov [fda.gov]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. fda.gov [fda.gov]
Personal protective equipment for handling Tafetinib analogue 1
Essential Safety and Handling: Tafetinib Analogue 1
Disclaimer: This document provides safety and logistical information for handling this compound. As specific data for this compound is not publicly available, the following guidance is based on safety protocols for the parent compound, Tofacitinib, and general best practices for handling potent kinase inhibitors and hazardous pharmaceutical compounds. A thorough risk assessment should be conducted by qualified personnel before handling this material.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. Double-gloving is recommended for enhanced protection.[1][2] |
| Eye & Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields are the minimum requirement.[1][3] A face shield should be worn when there is a splash hazard.[1] |
| Body Protection | Lab Coat/Protective Clothing | A buttoned lab coat or a chemical-resistant suit is necessary to protect from potential spills.[1] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate filter (e.g., N95 or P3) if dust may be generated or when working outside of a ventilated enclosure.[1][2] |
Immediate First-Aid Measures
In the event of exposure, immediate medical attention is required. Show the Safety Data Sheet (SDS) for a similar compound, such as Tofacitinib, to the attending physician.
| Exposure Route | First-Aid Procedure |
| Inhalation | If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[4][5][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[4][5][6] Seek medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4] |
Operational Plan: Safe Handling Workflow
A step-by-step procedure for the safe handling of this compound is detailed below. This workflow is designed to minimize exposure risk and ensure a controlled laboratory environment.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before entering the designated handling area, put on all required PPE as specified in the table above.
-
-
Compound Handling :
-
Handle the compound in a manner that avoids the generation of dust or aerosols.
-
If weighing the solid compound, do so within a ventilated enclosure.
-
For creating solutions, add the solvent to the compound slowly to avoid splashing.
-
-
Experimentation :
-
Conduct all experimental procedures within the designated and controlled area.
-
Avoid eating, drinking, or smoking in the laboratory area.[3]
-
-
Decontamination :
-
After handling is complete, decontaminate all surfaces and equipment.
-
Wipe down the work area with an appropriate deactivating solution or 70% ethanol.
-
-
Doffing PPE :
-
Remove PPE in a manner that avoids self-contamination.
-
Dispose of all disposable PPE as hazardous waste.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Dedicated, labeled, and sealed hazardous waste container.[1] | Collect all contaminated solid waste, including disposable PPE, weighing papers, and contaminated lab supplies. |
| Liquid Waste | Dedicated, labeled, and sealed hazardous waste container.[1] | Collect all contaminated liquid waste, including unused solutions and solvent rinses. |
| Contaminated Sharps | Puncture-resistant sharps container labeled for hazardous chemical waste.[1] | Dispose of all contaminated needles, syringes, and other sharps. |
Visual Workflow for Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
